5,6-Dichloro-1,2,3-benzothiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-1,2,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)11-10-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGRPBWFVBWAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178297 | |
| Record name | 5,6-Dichloro-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23620-85-1 | |
| Record name | 5,6-Dichloro-1,2,3-benzothiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023620851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dichloro-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DICHLORO-1,2,3-BENZOTHIADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling 5,6-dichloro-1,2,3-benzothiadiazole: A Technical Overview of a Heterocycle at the Crossroads of Chemistry and Biology
An in-depth exploration of 5,6-dichloro-1,2,3-benzothiadiazole reveals a compound more prominently featured in the annals of chemical synthesis and materials science than in biological mechanism of action studies. This technical guide synthesizes the available scientific literature to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its known properties and the biological activities of closely related analogs, while also highlighting the significant gaps in the current knowledge of its specific biological functions.
While a detailed biological mechanism of action for this compound remains to be elucidated in published literature, a study on the closely related compound, 6-chloro-1,2,3-benzothiadiazole, offers potential insights. Research on this mono-chlorinated analog suggests that it may act as an inhibitor of mitochondrial respiration. Specifically, the study indicated that 6-chloro-1,2,3-benzothiadiazole can block Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain in rat liver mitochondria. This inhibition leads to a reduction in ADP phosphorylation and calcium ion transport when these processes are dependent on NAD-linked substrates.[1] At lower concentrations, the effect is primarily on Complex I, while at higher concentrations, some impact on Complex II was also observed, though to a lesser extent.[1] Another study on a different benzothiadiazole derivative, benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester, also demonstrated inhibition of mitochondrial Complex I in tobacco cells.[2]
It is crucial to emphasize that these findings pertain to derivatives and not to this compound itself. Extrapolation of these activities should be approached with caution, and further experimental validation is necessary to determine if the dichloro- derivative shares this mitochondrial target.
Physicochemical Properties
Understanding the chemical identity of this compound is fundamental. The table below summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 23620-85-1 | |
| Molecular Formula | C₆H₂Cl₂N₂S | |
| Molecular Weight | 205.06 g/mol | |
| Canonical SMILES | C1=C(C=C2C(=C1Cl)N=NS2)Cl | |
| Isomeric SMILES | c1c(cc2nsnc2c1Cl)Cl | |
| InChI | InChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
| InChIKey | ZJDJNBIJXLZJCS-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
The synthesis of 1,2,3-benzothiadiazoles is a well-established process in organic chemistry. The parent compound is typically prepared through the diazotization of 2-aminothiophenol.[3] For substituted derivatives like this compound, the synthesis would likely start from a correspondingly substituted aniline. The Herz reaction provides an alternative route, where anilines are treated with disulfur dichloride to form an intermediate that is then diazotized.[3]
The 1,2,3-benzothiadiazole ring system is a planar, 10-electron aromatic system.[3] It is generally less nucleophilic than naphthalene, and electrophilic substitution reactions like nitration are slow.[3]
Isomeric Forms: 5,6-dichloro-2,1,3-benzothiadiazole
It is important to distinguish this compound from its isomer, 5,6-dichloro-2,1,3-benzothiadiazole. The latter has been more extensively studied, particularly in the field of materials science for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells. The synthesis of 2,1,3-benzothiadiazole derivatives often involves the reaction of an ortho-phenylenediamine with thionyl chloride.
Potential Signaling Pathway
Based on the inhibitory action of 6-chloro-1,2,3-benzothiadiazole on mitochondrial Complex I, a hypothetical signaling pathway for this compound, if it acts similarly, can be visualized.
Caption: Hypothetical mechanism of this compound inhibiting Complex I.
Experimental Protocols
Due to the absence of specific studies on the biological mechanism of action of this compound, detailed experimental protocols for its biological evaluation are not available in the literature. However, for researchers interested in investigating its potential mitochondrial effects, the following general methodologies, adapted from studies on related compounds, could be employed.
Mitochondrial Respiration Assay
-
Objective: To determine the effect of the compound on the oxygen consumption rate of isolated mitochondria.
-
Methodology:
-
Isolate mitochondria from rat liver or cultured cells by differential centrifugation.
-
Use a Clark-type oxygen electrode to measure oxygen consumption in a reaction buffer containing isolated mitochondria.
-
Measure the basal respiration rate.
-
Add specific substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone to block Complex I) to stimulate respiration.
-
Add ADP to induce state 3 respiration (active phosphorylation).
-
Introduce varying concentrations of this compound and monitor changes in the oxygen consumption rate.
-
Calculate the respiratory control ratio (RCR) and P/O ratio to assess mitochondrial coupling and efficiency.
-
Mitochondrial Membrane Potential Assay
-
Objective: To assess the impact of the compound on the mitochondrial membrane potential (ΔΨm).
-
Methodology:
-
Culture cells of interest (e.g., a relevant cancer cell line or primary cells).
-
Treat the cells with different concentrations of this compound for a defined period.
-
Load the cells with a fluorescent dye sensitive to ΔΨm, such as JC-1 or TMRM.
-
Analyze the fluorescence using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence would indicate mitochondrial depolarization.
-
Conclusion
References
- 1. The 1,2,3-benzothiadiazoles. A new type of compound acting on coupling site I, in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiadiazole inhibits mitochondrial NADH:ubiquinone oxidoreductase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of 5,6-dichloro-1,2,3-benzothiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5,6-dichloro-1,2,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific isomer, this document focuses on the predicted spectroscopic characteristics based on established principles and data from analogous structures. It also outlines detailed experimental protocols for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a halogenated derivative of the benzothiadiazole scaffold. The introduction of chlorine atoms at the 5 and 6 positions of the benzene ring is expected to significantly influence its electronic properties, reactivity, and biological activity. Spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are fundamental steps in any research and development pipeline. This guide serves as a practical resource for researchers working with this molecule or similar derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzothiadiazole core and comparison with structurally related compounds.
Table 1: Predicted ¹H and ¹³C NMR Data
| Analysis | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H NMR | 7.8 - 8.2 | Singlet | The two aromatic protons are in chemically equivalent environments, leading to a single peak. The electron-withdrawing nature of the chlorine atoms and the thiadiazole ring will shift this peak downfield. |
| ¹³C NMR | 150 - 155 | - | Quaternary carbons of the thiadiazole ring. |
| 130 - 135 | - | Aromatic carbons attached to chlorine atoms. | |
| 120 - 125 | - | Aromatic carbons attached to hydrogen atoms. | |
| 135 - 140 | - | Quaternary carbons at the fusion of the two rings. |
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3050 - 3150 | Aromatic C-H stretch | Weak to Medium |
| 1600 - 1650 | C=C aromatic ring stretch | Medium |
| 1400 - 1500 | C=N stretch | Medium to Strong |
| 1000 - 1200 | C-Cl stretch | Strong |
| 800 - 900 | C-H out-of-plane bending | Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z Value | Proposed Fragment | Notes |
| 204/206/208 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |
| 176/178/180 | [M-N₂]⁺ | Loss of a neutral nitrogen molecule, a common fragmentation pathway for thiadiazoles. |
| 141/143 | [M-N₂-Cl]⁺ | Subsequent loss of a chlorine radical. |
| 106 | [C₆H₂Cl]⁺ | Further fragmentation of the aromatic ring. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required compared to ¹H NMR.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of CH, CH₂, and CH₃ groups, although none are expected in the aromatic region of the target molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
-
Data Acquisition (ESI-MS):
-
The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions.
-
This is a softer ionization technique, often resulting in a more prominent molecular ion peak.
-
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between molecular structure and spectroscopic techniques.
Unveiling the Structural Architecture of Dichlorinated Benzothiadiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look into the structural characteristics of chlorinated 1,2,3-benzothiadiazole derivatives, a class of compounds with significant potential in materials science and pharmaceutical development. While a definitive crystal structure for 5,6-dichloro-1,2,3-benzothiadiazole is not publicly available, this document will focus on the crystallographic analysis of a closely related analogue, 6-chloro-4-methyl-1,2,3-benzothiadiazole, to offer valuable structural insights. Furthermore, a detailed, generalized experimental protocol for single-crystal X-ray diffraction is presented, alongside a logical workflow for structure determination.
Introduction to Benzothiadiazoles
Benzothiadiazoles are bicyclic aromatic heterocycles that have garnered substantial interest as electron-deficient building blocks in the synthesis of functional organic materials. The inclusion of chlorine atoms, as in the case of this compound, further enhances the electron-accepting properties of the core structure. This makes such derivatives highly valuable in the development of materials for organic electronics, including covalent organic frameworks (COFs) and donor-acceptor copolymers.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for predicting and tuning their electronic and physical properties.
Crystallographic Data of a Chlorinated 1,2,3-Benzothiadiazole Analogue
To provide a representative understanding of the crystal structure, this section details the crystallographic data for 6-chloro-4-methyl-1,2,3-benzothiadiazole.[2] The data reveals a monoclinic crystal system and provides key parameters that define the unit cell and the arrangement of molecules within the crystal lattice.
| Parameter | Value |
| Chemical Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | |
| a | 32.033(11) Å |
| b | 3.921(1) Å |
| c | 26.969(7) Å |
| β | 111.35(2)° |
| Volume | 3154.9 ų |
| Z (Molecules per unit cell) | 16 |
| Density (calculated) | 1.554 Mg/m³ |
| Radiation | Mo Kα (λ = 0.70926 Å) |
| Temperature | 293(1) K |
| Final R-factor | 0.068 for 1465 reflections |
Table 1: Crystallographic data for 6-chloro-4-methyl-1,2,3-benzothiadiazole.[2]
The molecules in the asymmetric unit are essentially planar, with no significant differences in bond lengths and angles between them.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small organic molecule like a dichlorinated benzothiadiazole derivative is typically achieved through single-crystal X-ray diffraction. The following is a generalized protocol based on standard laboratory practices.
1. Synthesis and Crystallization:
-
The target compound, this compound, is first synthesized. A common route for preparing benzothiadiazoles involves the diazotization reaction of the corresponding 2-aminothiophenol.[3]
-
High-quality single crystals are grown from the purified compound. A typical method involves the slow evaporation of a saturated solution of the compound in a suitable organic solvent or a mixture of solvents. Another technique is the slow diffusion of a non-solvent into a solution of the compound. For instance, high-quality single crystals of a benzothiadiazole-based molecule were obtained by the slow diffusion of n-hexane into a CH₂Cl₂ solution at room temperature.[4]
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα), is used to irradiate the crystal.
-
As the crystal is rotated, a series of diffraction patterns are collected by a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and the space group.
-
The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.
-
The structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities.
-
The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
Workflow for Crystal Structure Determination
The logical flow from compound synthesis to final structural analysis is a critical process in crystallography. The following diagram illustrates this general workflow.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined, the analysis of closely related structures provides a solid foundation for understanding its likely molecular geometry and packing in the solid state. The experimental protocols and workflows detailed in this guide offer a comprehensive overview of the methodologies required for such structural elucidation. For researchers and professionals in drug development and materials science, a thorough understanding of the crystal structure is a critical step in the rational design of novel molecules with tailored properties.
References
Navigating the Solubility Landscape of 5,6-dichloro-1,2,3-benzothiadiazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of 5,6-dichloro-1,2,3-benzothiadiazole, a heterocyclic compound of interest in medicinal chemistry. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. This document, therefore, serves as a foundational guide, providing researchers with the established methodologies to determine its solubility experimentally. The following sections detail the principles and protocols for the most common and reliable methods for solubility assessment, empowering research and development teams to generate the precise data required for their work.
Introduction: The Significance of Solubility
The benzothiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The specific compound, this compound, is noted in toxicological literature, indicating its relevance in biological systems.[1][2] Understanding its solubility in various organic solvents is paramount for:
-
Process Chemistry: Optimizing reaction conditions, crystallization, and purification processes.
-
Formulation Development: Designing appropriate dosage forms and delivery systems.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays.
-
Predictive Modeling: Developing structure-solubility relationships for related compounds.
Given the absence of published quantitative data, this guide focuses on empowering researchers to generate this crucial information in-house.
Quantitative Solubility Data: A Template for Investigation
While specific experimental values are not available, the following table provides a structured template for researchers to populate with their own data. This format allows for clear and direct comparison of solubility across different solvents and temperatures.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Molar Mass ( g/mol ) |
| Example: Acetone | 25 | Data to be determined | Data to be determined | 205.06 |
| Example: Ethanol | 25 | Data to be determined | Data to be determined | 205.06 |
| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | 205.06 |
| Example: Toluene | 25 | Data to be determined | Data to be determined | 205.06 |
| Example: Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | 205.06 |
| Example: N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | 205.06 |
Note: The molar mass of this compound (C₆H₂Cl₂N₂S) is 205.06 g/mol .
Experimental Protocols for Solubility Determination
Several robust methods exist for determining the solubility of a solid compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the properties of the solute and solvent.
The Shake-Flask Method (Equilibrium Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent in the presence of excess solid solute.[3][4][5]
Principle: A surplus of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of flasks or vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial.[3]
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the mixtures at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[3][6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by filtration (using a filter that does not adsorb the solute) or centrifugation.[3]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[6][7]
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Gravimetric Method
The gravimetric method is a straightforward and absolute technique for determining solubility that relies on the precise weighing of the dissolved solute.[8][9][10][11][12]
Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid solute is measured.
Detailed Methodology:
-
Prepare a Saturated Solution: Follow steps 1-3 of the Shake-Flask Method to prepare a saturated solution of this compound and separate the clear supernatant.
-
Sample Collection: Accurately pipette a known volume of the clear saturated solution into a pre-weighed, clean, and dry evaporating dish or watch glass.[9][10]
-
Solvent Evaporation: Carefully evaporate the solvent from the dish under controlled conditions (e.g., in a fume hood, on a steam bath, or in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Drying and Weighing: Once all the solvent has been removed, dry the dish containing the solid residue to a constant weight in an oven at an appropriate temperature. Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.[9][10]
-
Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the solute dissolved in the known volume of the solvent. The solubility can then be expressed in g/L or other appropriate units.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.
References
- 1. repository.stikesbcm.ac.id [repository.stikesbcm.ac.id]
- 2. dl.icdst.org [dl.icdst.org]
- 3. quora.com [quora.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]
- 12. Gravimetric analysis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Thermal Stability of 5,6-dichloro-1,2,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 5,6-dichloro-1,2,3-benzothiadiazole
This compound is a halogenated heterocyclic compound belonging to the benzothiadiazole family. The benzothiadiazole core is a significant structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and unique photophysical properties. The inclusion of chlorine atoms on the benzene ring can significantly influence the molecule's physicochemical properties, including its thermal stability, reactivity, and biological interactions. Understanding the thermal stability of this compound is crucial for its handling, storage, and application in various research and development settings, particularly in processes requiring elevated temperatures.
While specific experimental data on the melting point, boiling point, and decomposition temperature of this compound is not publicly documented, its CAS number is 23620-85-1. The following sections detail the standard experimental protocols used to determine these critical thermal properties.
Physicochemical Properties of Benzothiadiazole Derivatives
To provide a frame of reference, the following table summarizes the available physical and thermal properties of the parent 1,2,3-benzothiadiazole and a related isomer, 2,1,3-benzothiadiazole. This comparative data can offer insights into the expected thermal behavior of this compound.
| Property | 1,2,3-Benzothiadiazole | 2,1,3-Benzothiadiazole | 4-Amino-5-chloro-2,1,3-benzothiadiazole |
| CAS Number | 273-77-8 | 273-13-2 | 30536-19-7 |
| Molecular Formula | C₆H₄N₂S | C₆H₄N₂S | C₆H₄ClN₃S |
| Molecular Weight | 136.17 g/mol | 136.17 g/mol | 185.64 g/mol |
| Melting Point | 36-37 °C | 54.0 °C | 89 °C[1] |
| Boiling Point | 220.5 °C | 203.0 °C | 316.4 °C at 760 mmHg[1] |
| Decomposition Temp. | Not Reported | Not Reported | Not Reported |
Experimental Protocols for Thermal Stability Analysis
The thermal stability of a compound is experimentally determined primarily using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. This analysis is crucial for determining the decomposition temperature, residual mass, and identifying different stages of thermal degradation.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed into a TGA pan, commonly made of alumina or platinum.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere. The gas flow rate is typically set between 20 and 100 mL/min.
-
Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from ambient temperature to 600-1000 °C).
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting point, enthalpy of fusion, glass transition temperature, and to detect exothermic or endothermic decomposition processes.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in a DSC pan, usually made of aluminum. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen or argon).
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp (e.g., 10 °C/min), a cooling ramp, and sometimes isothermal segments. The temperature range is selected to encompass expected thermal events like melting and decomposition.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed. Endothermic events (like melting) appear as peaks pointing down, while exothermic events (like decomposition) appear as peaks pointing up. The peak onset temperature is taken as the melting or decomposition temperature, and the area under the peak corresponds to the enthalpy change of the process.
Expected Thermal Behavior and Decomposition Pathway
While specific data is unavailable for this compound, the thermal decomposition of related heterocyclic compounds often involves the cleavage of the heteroaromatic ring. The presence of the relatively weak N-S bond in the thiadiazole ring suggests that this might be an initial point of fragmentation upon heating. The decomposition products would likely include nitrogen gas, sulfur-containing fragments, and chlorinated aromatic species. The high degree of chlorination on the benzene ring might also influence the decomposition pathway and the nature of the final residue.
The following diagram illustrates a plausible logical relationship in the thermal decomposition process.
Conclusion
This technical guide has outlined the critical importance of understanding the thermal stability of this compound for its safe and effective use in research and development. Although specific experimental data for this compound remains elusive in the public domain, the standardized and detailed protocols for TGA and DSC analysis provided herein offer a clear roadmap for its characterization. The comparative data from related benzothiadiazole structures suggests that this compound is likely a crystalline solid with a melting point and decomposition temperature that would be influenced by the presence of the two chlorine atoms. Researchers and professionals are strongly encouraged to perform the described thermal analyses to obtain precise data for this compound to ensure safe handling and to fully understand its properties for any potential applications.
References
biological activity of 5,6-dichloro-1,2,3-benzothiadiazole derivatives
An In-depth Technical Guide on the Biological Activity of 5,6-dichloro-1,2,3-benzothiadiazole Derivatives
Introduction
Benzothiadiazole, a heterocyclic compound consisting of a benzene ring fused to a thiadiazole ring, forms the structural core for a class of molecules with significant biological activities.[1] Among its various isomers, the 1,2,3-benzothiadiazole scaffold has garnered considerable attention in the fields of agriculture and medicine.[2][3] Derivatives of this core structure, particularly this compound, have been the subject of extensive research due to their potent and diverse biological effects.
This technical guide provides a comprehensive overview of the biological activities of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their synthesis, mechanisms of action, and applications. The guide summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this important class of compounds.
Synthesis of this compound Derivatives
The synthesis of the this compound core typically involves the cyclization of an appropriately substituted o-phenylenediamine.[4] Specifically, 4,5-dichloro-1,2-phenylenediamine can be treated with thionyl chloride (SOCl₂) to form the thiadiazole ring.[4] Further derivatization can be achieved through various chemical reactions to introduce different functional groups at various positions on the benzothiadiazole ring system, leading to a diverse library of compounds with a wide range of biological activities.
A general workflow for the synthesis and derivatization is depicted below.
Agricultural Applications: Plant Activators
A significant application of benzothiadiazole derivatives is in agriculture as "plant activators." These compounds induce Systemic Acquired Resistance (SAR), a plant's natural defense mechanism against a broad spectrum of pathogens.[5][6][7] Unlike conventional pesticides that directly target pathogens, plant activators enhance the plant's own defense system, leading to long-lasting and broad-spectrum protection.[8]
Mechanism of Action: Systemic Acquired Resistance (SAR)
Benzothiadiazole derivatives, such as S-methyl benzo[4][5][8]thiadiazole-7-carbothioate (BTH), are known to act downstream of the salicylic acid (SA) signaling pathway, a key pathway in plant defense.[9] Upon perception of a pathogen-associated molecular pattern (PAMP), plants initiate a signaling cascade that leads to the accumulation of salicylic acid. SA then triggers the expression of pathogenesis-related (PR) genes, whose protein products have antimicrobial properties and contribute to strengthening the plant's physical barriers against infection. Benzothiadiazole derivatives mimic the action of SA, directly activating this defense pathway.
Efficacy Data
Studies have demonstrated the effectiveness of benzothiadiazole derivatives in controlling various plant diseases. For instance, novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives have shown excellent SAR-inducing activity against cucumber Erysiphe cichoracearum and Colletotrichum lagenarium.[5]
| Compound/Treatment | Pathogen | Host Plant | Efficacy/Observation | Reference |
| Fluoro-containing compounds 3d and 3e | Erysiphe cichoracearum, Colletotrichum lagenarium | Cucumber | More potent than commercial activator BTH in field tests. | [5] |
| Acibenzolar-S-methyl (ASM) | Cercospora beticola | Sugar Beet | Activated resistance mechanisms. | [8] |
| BTH | Powdery Mildew, Speckled Leaf Blotch | Wheat | Induced systemic resistance. | [10] |
Antimicrobial Activity
Beyond their role as plant activators, this compound and its derivatives have demonstrated direct antimicrobial properties, including antifungal and antibacterial activities.
Antifungal Activity
Several studies have reported the fungicidal effects of benzothiazole derivatives.[11] The specific activity often depends on the nature and position of the substituents on the benzothiazole ring.
Table of Antifungal Activity
| Compound | Target Fungi | Activity Measurement | Result | Reference |
| 7-alkyl/aryl amino-6-fluoro-2-(4-chloro phenyl)carboxamido(1,3)benzothiazoles | Candida albicans, Aspergillus flavus | Zone of inhibition | Active | [11] |
| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Not specified | Good antifungal activities | [12] |
Antibacterial Activity
Certain derivatives have also shown efficacy against bacterial pathogens. For example, a newly synthesized 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole exhibited good antibacterial properties.[13]
Table of Antibacterial Activity
| Compound | Target Bacteria | Activity Measurement | Result | Reference |
| 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole (III) | B. subtilis | Not specified | Active at 50 µg/ml | [13] |
| Compounds IV-VI | B. subtilis | Not specified | Active at 50 µg/ml | [13] |
| Compounds III-VI | E. coli | Not specified | Not active | [13] |
Anti-inflammatory Activity
The biological activities of these derivatives extend to potential therapeutic applications in humans. Research has indicated that some 2-substituted-5,6-dichlorobenzothiazoles possess anti-inflammatory properties.[13]
Table of Anti-inflammatory Activity
| Compound | Assay | Observation | Reference |
| 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole (III) | Not specified | Significant anti-inflammatory activity | [13] |
| Other synthesized hydrazones | Not specified | Moderately active | [13] |
Experimental Protocols
Antifungal Activity Screening (Poison Plate Technique)
This method is used to evaluate the fungistatic activity of chemical compounds.
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and sterilize it by autoclaving.
-
Compound Incorporation: While the medium is still molten, add the test compound at various concentrations. For a control, an equivalent amount of solvent is added to a separate batch of media.
-
Plating: Pour the medium containing the test compound or solvent into sterile Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial plug of a specific diameter from a fresh fungal culture at the center of each plate.
-
Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony on both the control and treated plates. Calculate the percentage of inhibition.
Antibacterial Activity Screening (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.
-
Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized amount of the bacterial suspension to each well. Include positive (broth + bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
This compound derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their most prominent application is in agriculture as plant activators, offering an innovative approach to crop protection by harnessing the plant's own defense mechanisms. Furthermore, their demonstrated antifungal, antibacterial, and anti-inflammatory properties suggest potential applications in medicine.
Future research should focus on elucidating the structure-activity relationships to design more potent and specific derivatives. Investigating the detailed molecular mechanisms underlying their various biological effects will be crucial for their development as effective agrochemicals or therapeutic agents. The continued exploration of this chemical scaffold holds significant promise for addressing challenges in both plant and human health.
References
- 1. scispace.com [scispace.com]
- 2. sarcouncil.com [sarcouncil.com]
- 3. mdpi.com [mdpi.com]
- 4. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 5. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
An In-depth Technical Guide to 5,6-dichloro-1,2,3-benzothiadiazole
This technical guide provides a comprehensive overview of 5,6-dichloro-1,2,3-benzothiadiazole (CAS Number: 23620-85-1), a heterocyclic compound of interest to researchers in drug development and crop protection. This document details its physicochemical properties, synthesis, biological activity with a focus on its role as a plant defense activator, and relevant experimental protocols.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties of structurally similar compounds provide valuable estimates. The data presented below is a combination of information for the parent 1,2,3-benzothiadiazole and a related chlorinated derivative, 4-amino-5-chloro-2,1,3-benzothiadiazole.
| Property | Value | Source |
| CAS Number | 23620-85-1 | - |
| Molecular Formula | C₆H₂Cl₂N₂S | - |
| Molecular Weight | 205.06 g/mol | Calculated |
| Melting Point | Estimated ~89 °C | [1] |
| Boiling Point | Estimated ~316.4 °C at 760 mmHg | [1] |
| Appearance | Likely a solid at room temperature | [2] |
| Solubility | Expected to be soluble in organic solvents | [2] |
Synthesis
The primary route for the synthesis of 1,2,3-benzothiadiazoles is the diazotization of the corresponding 2-aminothiophenol derivative.[2] For this compound, the logical precursor is 4,5-dichloro-2-aminothiophenol.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of 1,2,3-benzothiadiazoles.[2][3]
Materials:
-
4,5-dichloro-2-aminothiophenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ice
-
Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution of Starting Material: Dissolve a known quantity of 4,5-dichloro-2-aminothiophenol in a suitable acidic aqueous solution (e.g., dilute HCl or H₂SO₄) in a reaction vessel. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled solution of the aminothiophenol while maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction.
-
Reaction: Stir the reaction mixture at 0-5 °C for a specified period (typically 30-60 minutes) to ensure complete diazotization.
-
Work-up: The resulting diazonium salt will cyclize to form this compound. The product may precipitate out of the solution. If so, it can be collected by filtration.
-
Extraction: If the product does not precipitate, it can be extracted from the aqueous mixture using a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Logical Workflow for Synthesis:
Biological Activity and Mechanism of Action
Benzothiadiazole (BTH) and its derivatives are well-documented as potent inducers of Systemic Acquired Resistance (SAR) in a wide range of plants.[4][5][6] SAR is a long-lasting, broad-spectrum resistance to secondary infections by pathogens, including fungi, bacteria, and viruses.
The primary mechanism of action involves the activation of the salicylic acid (SA) signaling pathway.[7] While BTH itself is not a direct analog of SA, its application triggers a signaling cascade that is largely dependent on the regulatory protein NPR1 (also known as NIM1).[7] This leads to the downstream expression of a battery of pathogenesis-related (PR) genes, whose protein products contribute to the enhanced defensive state of the plant.
Signaling Pathway of Benzothiadiazole-Induced SAR:
Experimental Protocols for Biological Evaluation
The following protocols are representative methods for assessing the SAR-inducing activity of this compound in plants.
Induction of SAR in Tomato Plants
This protocol is adapted from a study on benzothiadiazole-mediated induced resistance in tomato.[4]
Materials:
-
Tomato plants (e.g., Lycopersicon esculentum)
-
This compound
-
Distilled water
-
Wetting agent (optional)
-
Pathogen of interest (e.g., Fusarium oxysporum f. sp. radicis-lycopersici)
-
Spray bottle
Procedure:
-
Preparation of Treatment Solution: Prepare a stock solution of this compound in a suitable solvent and dilute with distilled water to the desired final concentration (e.g., 1.5 mM). A small amount of a wetting agent can be added to ensure even coverage.
-
Plant Treatment: Apply the solution as a fine mist to the leaves of the tomato plants until runoff. Control plants should be sprayed with a solution containing the same concentration of the solvent and wetting agent without the test compound.
-
Incubation: Maintain the plants in a controlled environment (e.g., greenhouse) for a period of time (e.g., 4 days) to allow for the induction of SAR.
-
Pathogen Challenge: Inoculate both treated and control plants with the pathogen of interest using a standard inoculation method.
-
Disease Assessment: Monitor the plants for disease symptoms over a period of several days to weeks. Disease severity can be quantified using a disease rating scale.
Analysis of Pathogenesis-Related (PR) Gene Expression
The induction of SAR is correlated with the expression of PR genes.[8] Quantitative real-time PCR (qRT-PCR) is a common method to measure the transcript levels of these genes.
Experimental Workflow for PR Gene Expression Analysis:
Safety and Handling
| Hazard Category | Recommendations |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled.[9][10] |
| Eye Irritation | May cause serious eye irritation.[9][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[9][10] |
| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[9][10] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9] |
| First Aid (Skin) | Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[9] |
| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[9] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[9] |
Disclaimer: This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with institutional safety protocols and with the use of appropriate personal protective equipment. The information on physicochemical properties and safety is based on related compounds and should be used as a guideline pending the availability of specific data for this compound.
References
- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole CAS#: 30536-19-7 [m.chemicalbook.com]
- 2. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 3. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 4. Benzothiadiazole-Mediated Induced Resistance to Fusarium oxysporum f. sp. radicis-lycopersici in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiadiazole-induced priming for potentiated responses to pathogen infection, wounding, and infiltration of water into leaves requires the NPR1/NIM1 gene in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a benzothiadiazole on inducing resistance of soybean to Phytophthora sojae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Benzothiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiadiazole core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in both materials science and medicinal chemistry. Its unique electronic properties, arising from the fusion of a benzene ring with an electron-deficient thiadiazole ring, have paved the way for the development of a vast array of functional molecules. This technical guide provides an in-depth exploration of the discovery and historical development of benzothiadiazole compounds, detailing the seminal synthetic methods, key physicochemical properties of early derivatives, and the evolution of their applications from early dyes to modern therapeutics and electronic materials.
The Dawn of Benzothiadiazole Chemistry: Discovery and Early Synthesis
The journey of benzothiadiazole began in the late 19th century with the independent synthesis of its two primary isomers: 2,1,3-benzothiadiazole and 1,2,3-benzothiadiazole.
The Discovery of 2,1,3-Benzothiadiazole
In 1889, O. Hinsberg reported the first synthesis of 2,1,3-benzothiadiazole, which he named "piazthiole".[1] The synthesis involved the reaction of o-phenylenediamine with sulfur dioxide or sodium bisulfite at elevated temperatures.[2]
Experimental Protocol: Hinsberg's Synthesis of 2,1,3-Benzothiadiazole (Reconstructed from historical accounts)
A mixture of o-phenylenediamine and a concentrated aqueous solution of sodium bisulfite (in a molar ratio of approximately 1:1.5) was heated in a sealed tube at temperatures ranging from 160 to 200°C for 3 to 4 hours.[2] Alternatively, gaseous sulfur dioxide was passed through molten o-phenylenediamine at temperatures around 250°C. While effective, this latter method was often accompanied by the formation of tar-like byproducts.[2] The reaction proceeds through the formation of a sulfinamide intermediate, which then undergoes cyclization and dehydration to yield the benzothiadiazole ring.
A more contemporary and higher-yielding method involves the reaction of o-phenylenediamine with thionyl chloride in a solvent like pyridine, which can produce 2,1,3-benzothiadiazole in yields of at least 85%.[3]
The Emergence of 1,2,3-Benzothiadiazole
The 1,2,3-isomer of benzothiadiazole was first reported in 1887, predating Hinsberg's discovery.[4] The synthesis was achieved through the diazotization of 2-aminothiophenol.[4]
Experimental Protocol: Synthesis of 1,2,3-Benzothiadiazole via Diazotization (Reconstructed from historical accounts)
2-Aminothiophenol (or its disulfide) was dissolved in a cooled, acidic solution (typically hydrochloric acid). A solution of sodium nitrite in water was then added dropwise while maintaining a low temperature to effect diazotization. The resulting diazonium salt solution was then gently warmed, leading to intramolecular cyclization and the formation of 1,2,3-benzothiadiazole.
Another significant synthetic route to 1,2,3-benzothiadiazole derivatives is the Herz reaction, which involves the treatment of anilines with disulfur dichloride.[4][5] This reaction proceeds via a 1,3,2-benzothiazathiolium salt intermediate, which is then diazotized to form the final product.[4]
Physicochemical Properties of Early Benzothiadiazole Compounds
The early investigations into benzothiadiazoles included the characterization of their fundamental physicochemical properties. These compounds are generally stable, crystalline solids with characteristic melting and boiling points.
| Compound | Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Benzothiadiazole | 2,1,3- | C₆H₄N₂S | 136.17 | 54.0 | 203.0 | Colorless solid |
| Benzothiadiazole | 1,2,3- | C₆H₄N₂S | 136.17 | 36-37 | 220.5 | Colorless solid |
| 4,7-Dibromo-2,1,3-benzothiadiazole | 2,1,3- | C₆H₂Br₂N₂S | 293.96 | - | - | - |
| 4,7-Di(thiophen-2-yl)benzo[d][2][4][6]thiadiazole | 1,2,3- | C₁₄H₈N₂S₃ | 300.42 | 118-119 | - | Orange solid[7] |
| 4,7-Di([2,2'-bithiophen]-5-yl)benzo[d][2][4][6]thiadiazole | 1,2,3- | C₂₂H₁₂N₂S₅ | 464.67 | 146-148 | - | Orange solid[7] |
Historical Evolution of Applications
The unique properties of the benzothiadiazole scaffold have led to its application in a diverse range of fields, evolving significantly from its initial uses.
From Dyestuffs to Agrochemicals
The products of the Herz reaction, which are precursors to 1,2,3-benzothiadiazoles, were historically recognized for their use in the synthesis of organic dyes.[8] In the mid-20th century, the biological activity of benzothiadiazole derivatives began to be explored, leading to their development as agrochemicals. A notable example is Acibenzolar-S-methyl, a fungicide derived from 1,2,3-benzothiadiazole.[4]
The Rise of Benzothiadiazoles in Pharmaceuticals
The latter half of the 20th century saw the emergence of benzothiadiazole-containing compounds as valuable therapeutic agents. One of the most prominent examples is Tizanidine (marketed as Zanaflex), a muscle relaxant used to treat spasticity.[9] Tizanidine is a derivative of 2,1,3-benzothiadiazole and functions as a centrally acting α2-adrenergic agonist.[10]
Modern Era: Advanced Materials and Bioimaging
In recent decades, the focus has shifted towards harnessing the unique optoelectronic properties of benzothiadiazoles. The electron-accepting nature of the benzothiadiazole core makes it an ideal building block for donor-acceptor type molecules used in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).[11][12] Furthermore, the inherent fluorescence of many benzothiadiazole derivatives has led to their development as sophisticated fluorescent probes for bioimaging applications.[11]
Mechanism of Action: The Case of Tizanidine
The therapeutic effects of the benzothiadiazole-based drug Tizanidine are mediated through its interaction with specific signaling pathways in the central nervous system.
Primary Mechanism: α2-Adrenergic Agonism
Tizanidine is a potent agonist of α2-adrenergic receptors, primarily in the spinal cord.[6][13] This agonistic activity leads to the presynaptic inhibition of motor neurons, reducing the release of excitatory neurotransmitters such as norepinephrine and glutamate.[6] This, in turn, decreases the overall excitability of motor neurons, resulting in muscle relaxation.[13]
Modulation of Intracellular Signaling Pathways
Recent studies have indicated that Tizanidine's effects may also involve the modulation of other intracellular signaling pathways, contributing to its therapeutic and potential side effects.
-
PI3K/AKT Pathway: Tizanidine has been shown to inhibit the PI3K/AKT signaling pathway in certain cancer cells, suggesting a potential role in oncology.[14] This pathway is crucial for cell survival and proliferation.
-
TLR4/NF-κB Pathway: In the context of neuropathic pain, Tizanidine has been found to exert anti-nociceptive effects by inhibiting the TLR4/NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.[15]
Conclusion
From their serendipitous discovery in the late 19th century to their current status as indispensable components in advanced materials and life-saving pharmaceuticals, benzothiadiazole compounds have traversed a remarkable journey. The foundational synthetic methodologies laid down by pioneers like Hinsberg have been refined and expanded, enabling the creation of a vast library of derivatives with tailored properties. The continuous exploration of this versatile scaffold promises to unlock further innovations in drug discovery, materials science, and beyond, solidifying the enduring legacy of the benzothiadiazole core.
References
- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]
- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 4. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 5. 1,2,3-Benzothiadiazoles. Part I. A simplified synthesis of 1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. What is Tizanidine Hydrochloride used for? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Tizanidine - Wikipedia [en.wikipedia.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Tizanidine exerts anti-nociceptive effects in spared nerve injury model of neuropathic pain through inhibition of TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benzothiadiazole as a Plant Defense Activator
A focus on Acibenzolar-S-methyl (ASM)
Disclaimer: Initial research on "5,6-dichloro-1,2,3-benzothiadiazole" as a direct fungicide yielded limited publicly available data. The following application notes and protocols are based on the extensive research and commercial application of a closely related and well-documented benzothiadiazole derivative, Acibenzolar-S-methyl (ASM). ASM is not a direct fungicide but a potent inducer of Systemic Acquired Resistance (SAR) in plants, activating their natural defense mechanisms against a broad spectrum of pathogens.
Introduction to Acibenzolar-S-methyl (ASM)
Acibenzolar-S-methyl (ASM) is an organic compound belonging to the benzothiadiazole class of chemicals. It is widely used in agriculture as a plant activator, functioning as a synthetic analog of salicylic acid (SA), a key signaling molecule in plant defense.[1][2] ASM itself is not directly toxic to fungal pathogens but rather mimics the plant's natural defense signaling, leading to the induction of Systemic Acquired Resistance (SAR).[2] This protective state equips the plant to more effectively resist subsequent infections by a wide range of fungal, bacterial, and viral pathogens.[3] ASM is the active ingredient in commercially available products such as Actigard® and Bion®.[4]
Mechanism of Action: Systemic Acquired Resistance (SAR)
The primary mode of action of ASM is the induction of SAR. This is a multi-step process that can be summarized as follows:
-
Application and Conversion: ASM is applied to the plant foliage, soil, or as a seed treatment.[1][5][6] Within the plant, it is hydrolyzed to its active form, acibenzolar (benzo(1,2,3)thiadiazole-7-carboxylic acid).[1][7][8]
-
Signal Transduction: Acibenzolar mimics the natural plant defense signal, salicylic acid (SA), and activates the SAR signal transduction pathway.[1][8] This pathway involves key regulatory proteins such as NPR1 (Nonexpressor of Pathogenesis-Related genes 1).[1][7][9]
-
Gene Activation: The activation of the SAR pathway leads to the systemic expression of a battery of defense-related genes, including those encoding for Pathogenesis-Related (PR) proteins.[1][7][3][9]
-
Enhanced Defense State: The accumulation of PR proteins and other defense compounds throughout the plant puts it in a primed state of heightened defense, enabling a faster and more robust response to pathogen attack.[3]
Data Presentation: Efficacy of Acibenzolar-S-methyl
The efficacy of ASM has been demonstrated against a variety of plant pathogens. The following tables summarize key quantitative data from cited research.
Table 1: Efficacy of ASM Against Fungal and Oomycete Pathogens
| Crop | Pathogen | Application Method & Rate | Efficacy/Result | Reference |
| Squash | Phytophthora capsici | Foliar spray: 4.4, 8.8, and 17.5 g a.i. ha⁻¹ | Significant reduction in the area under the disease progress curve (AUDPC). | [10] |
| Asian Pear | Venturia nashicola (Scab) | Foliar spray: 100 mg a.i./L every 7 or 14 days | Effective control of pear scab. | [4] |
| Cucumber | Colletotrichum orbiculare | Pre-treatment of first leaves | Protection of the whole plant from infection. | [7] |
| Sunflower | Peronosclerospora sorghi (Downy Mildew) | Seed treatment: 0.0031-0.0062 mg a.i./seed | Suppression of downy mildew. | [6] |
| Sorghum | Peronosclerospora sorghi (Downy Mildew) | Seed treatment: 0.0031-0.0062 mg a.i./seed | Suppression of downy mildew. | [6] |
Table 2: Efficacy of ASM Against Bacterial and Viral Pathogens
| Crop | Pathogen | Application Method & Rate | Efficacy/Result | Reference |
| Bell Pepper | Xanthomonas spp. (Bacterial Spot) | Foliar or drip irrigation: 0.25 to 0.33 oz/A | Protection against bacterial spot. | [5] |
| Pepper | Xanthomonas campestris pv. vesicatoria | Foliar spray: 300 µM | Reduction in the number and diameter of bacterial spots. | [11] |
| Japanese Radish | Pseudomonas cannabina pv. alisalensis | Dip-treatment | Suppressed lesion formation and bacterial multiplication. | [1][7] |
| Tobacco | Tomato spotted wilt virus (TSWV) | Foliar spray: 1.0 to 2.0 g a.i./7000 plants | Reduced local and systemic infections. | [3] |
| Arabidopsis thaliana | Plantago asiatica mosaic virus (PlAMV) | Local application to specific leaves | Suppressed virus infection in distal leaves. | [9][12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving ASM.
Protocol 1: Evaluation of ASM Efficacy Against a Foliar Fungal Pathogen (e.g., Powdery Mildew)
References
- 1. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 2. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 3. [PDF] Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]
- 4. researchmap.jp [researchmap.jp]
- 5. michigan.gov [michigan.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apvma.gov.au [apvma.gov.au]
- 9. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application of 5,6-dichloro-1,2,3-benzothiadiazole in Agriculture: Application Notes and Protocols
Disclaimer: As of late 2025, publicly available scientific literature and agricultural resources do not contain specific application notes, efficacy data, or detailed protocols for the agricultural use of 5,6-dichloro-1,2,3-benzothiadiazole. Therefore, this document provides a detailed overview of a closely related and well-researched benzothiadiazole derivative, Acibenzolar-S-methyl (ASM) , which is widely used in agriculture as a plant activator. The information presented here for ASM serves as a comprehensive example of how a benzothiadiazole compound is utilized for crop protection and should be considered as a proxy.
Acibenzolar-S-methyl (ASM): A Proxy for Benzothiadiazole Plant Activators
Acibenzolar-S-methyl (ASM), commercially known as Actigard® or Bion®, is a synthetic plant activator that protects crops from a broad spectrum of fungal, bacterial, and viral diseases.[1][2] Unlike traditional fungicides, ASM is not directly toxic to pathogens.[1] Instead, it mimics the natural plant hormone salicylic acid, triggering the plant's own defense mechanisms through a process called Systemic Acquired Resistance (SAR).[2]
Mechanism of Action: Systemic Acquired Resistance (SAR)
Application of ASM leads to the induction of SAR, preparing the plant to resist infections.[2] The thioester, Acibenzolar-S-methyl, is a propesticide that is hydrolyzed in the plant to its active carboxylic acid metabolite.[1] This active form initiates a signaling cascade that results in the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties and reinforce the plant's structural defenses.[1] This mode of action makes it an effective preventative measure against future disease development.[1][2]
The SAR signaling pathway induced by ASM involves the upregulation of key defense-related genes. In kiwifruit, for instance, post-harvest application of ASM has been shown to induce the expression of salicylic acid pathway genes such as PR1, PR2, PR5, BAD, DMR6, NIMIN2, and WRKY70.[3]
Application Notes
ASM is utilized on a wide range of crops for the management of various diseases. Its application requires careful consideration of timing, rate, and frequency to maximize efficacy and minimize the risk of phytotoxicity.
Target Crops and Diseases:
-
Tomatoes: Bacterial spot (Xanthomonas spp.), Fusarium wilt (Fusarium oxysporum f. sp. lycopersici).[4][5]
-
Bell Peppers: Bacterial spot (Xanthomonas spp.).[6]
-
Leafy Vegetables: Downy mildew, White rust, Bacterial spot, Bacterial speck, Blue mold.[7]
-
Rice: Sheath blight (Rhizoctonia solani).[8]
-
Tobacco: Blue mold (Peronospora hyoscyami f. sp. tabacina), Tomato spotted wilt virus (TSWV).[9]
-
Kiwifruit: Bacterial canker (Pseudomonas syringae pv. actinidiae).[3]
-
Apple: Apple scab, Fire blight.[10]
Data Presentation: Efficacy of Acibenzolar-S-methyl
The effectiveness of ASM in controlling various plant diseases has been documented in numerous studies. The following tables summarize quantitative data on its efficacy.
Table 1: Effect of ASM on Disease Severity and Yield in Tomato
| Crop/Cultivar | Disease | ASM Concentration | Application Method | Reduction in Disease Severity (%) | Yield Increase ( kg/ha ) | Reference |
|---|---|---|---|---|---|---|
| Tomato (Delila) | Fusarium wilt | 35 mg/L | Drenching | Significant reduction | 754.70 | [5] |
| Tomato (Delila) | Fusarium wilt | 45 mg/L | Drenching | Significant reduction | 795.80 | [5] |
| Tomato (Kerewa) | Fusarium wilt | 35 mg/L | Drenching | Significant reduction | 601.10 | [5] |
| Tomato (Kerewa) | Fusarium wilt | 45 mg/L | Drenching | Significant reduction | 279.80 | [5] |
| Tomato | Bacterial Spot | 75-200 µM | Weekly Foliar Spray | Statistically equivalent management | No significant reduction |[4] |
Table 2: Efficacy of ASM in Other Crops
| Crop | Disease | ASM Application | Efficacy | Reference |
|---|---|---|---|---|
| Apple | Apple Scab & Fire Blight | Pre-treatment | 85-100% symptom reduction (with QTLs) | [10] |
| Rice | Sheath Blight | Soil drench or foliar spray | Inhibition of disease development and spread | [8] |
| Tobacco | Tomato Spotted Wilt Virus | 1-2 g a.i./7000 plants | High level of resistance |[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of ASM. Below are protocols for key experimental procedures.
Protocol 1: Field Application of ASM for Control of Bacterial Spot in Bell Peppers
Objective: To evaluate the efficacy of ASM in managing bacterial spot in field-grown bell peppers.
Materials:
-
Actigard® 50WG (50% Acibenzolar-S-methyl)
-
Backpack sprayer or tractor-mounted sprayer
-
Personal Protective Equipment (PPE)
-
Bell pepper plants (actively growing)
-
Water
Procedure:
-
Timing: Begin applications after transplanting, once plants are actively growing. Avoid application within one week of transplanting. Cease applications once plants begin to bloom.[6]
-
Preparation of Spray Solution:
-
Calculate the required amount of Actigard® 50WG based on the application rate of 0.25 to 0.33 oz/Acre.[6]
-
Fill the spray tank with half the required volume of water.
-
Start agitation and add the measured amount of Actigard® 50WG.
-
Add the remaining water to the tank while maintaining agitation.
-
-
Application:
-
Restrictions:
Protocol 2: Evaluation of ASM-Induced Gene Expression in Plant Tissue
Objective: To quantify the expression of SAR-related genes in plant tissue following ASM treatment.
Materials:
-
Plant leaf tissue (treated and control)
-
Liquid nitrogen
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR machine and reagents (e.g., SYBR Green)
-
Primers for target genes (e.g., PR1, PR2, PR5) and a reference gene
Procedure:
-
Sample Collection: Collect leaf samples at various time points after ASM application (e.g., 1, 3, 7, and 21 days). Immediately flash-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from the leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and a qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
References
- 1. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Application Frequency and Reduced Rates of Acibenzolar-S-Methyl on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Acibenzolar-S-Methyl on severity of Fusarium wilt and fruit yield of two tomato cultivars | Nigerian Journal of Biotechnology [ajol.info]
- 6. michigan.gov [michigan.gov]
- 7. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]
- 8. Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols for Testing the Efficacy of 5,6-dichloro-1,2,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dichloro-1,2,3-benzothiadiazole is a derivative of benzothiadiazole (BTH), a well-documented synthetic chemical that induces systemic acquired resistance (SAR) in a variety of plant species.[1][2][3] BTH is known to protect plants against a broad spectrum of pathogens by activating the plant's own defense mechanisms.[2] This document provides detailed protocols for testing the efficacy of this compound, with a primary focus on its potential as a plant resistance inducer. The methodologies described herein are based on established protocols for BTH and its derivatives and are intended to serve as a comprehensive guide for researchers. While this compound is commercially available, it is often supplied for early discovery research without extensive analytical data, necessitating robust and well-defined testing protocols.[4]
Mechanism of Action: An Overview
Benzothiadiazole and its analogs are known to act as functional mimics of salicylic acid (SA), a key signaling molecule in plant defense.[1][2] BTH treatment leads to the activation of the SAR signal transduction pathway, which results in the accumulation of pathogenesis-related (PR) proteins and heightened resistance to subsequent pathogen attack.[1] This activation is generally independent of ethylene and jasmonic acid signaling pathways.[1] The proposed signaling pathway is depicted below.
References
- 1. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Novel Derivatives from 5,6-dichloro-1,2,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel chemical entities derived from 5,6-dichloro-1,2,3-benzothiadiazole. This scaffold represents a promising starting point for the development of new therapeutic agents and functional materials due to the versatile reactivity of its chloro-substituents.
Introduction
The 1,2,3-benzothiadiazole core is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and unique photophysical properties. The presence of two chlorine atoms on the benzene ring of this compound offers reactive sites for nucleophilic aromatic substitution (SNAr), enabling the synthesis of a diverse library of derivatives. The electron-withdrawing nature of the thiadiazole ring activates the C-Cl bonds, facilitating their displacement by various nucleophiles. This allows for the strategic introduction of different functional groups to modulate the pharmacological and physicochemical properties of the parent molecule.
Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The primary route for the derivatization of this compound is through nucleophilic aromatic substitution. In this reaction, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion results in the formation of the substituted product. The reaction is favored by the presence of the electron-withdrawing benzothiadiazole ring system, which stabilizes the negatively charged intermediate.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Potential Applications in Drug Discovery
Derivatives of the closely related benzothiazole scaffold have shown significant promise in various therapeutic areas. By analogy, derivatives of this compound are being explored for similar applications:
-
Anticancer Agents: Benzothiazole derivatives have been investigated as potent anticancer agents. The ability to introduce various side chains onto the this compound core could lead to the discovery of novel compounds with enhanced cytotoxicity against cancer cell lines.
-
Kinase Inhibitors: Specifically, certain benzothiazole-1,2,3-triazole hybrids have been identified as potent epidermal growth factor receptor (EGFR) inhibitors, a key target in cancer therapy. The this compound scaffold can be used to design and synthesize new potential EGFR inhibitors.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative derivatives of this compound via nucleophilic aromatic substitution.
Protocol 1: Synthesis of 5-amino-6-chloro-1,2,3-benzothiadiazole derivatives
This protocol describes the monosubstitution of a chlorine atom with an amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 5-amino-6-chloro-1,2,3-benzothiadiazole derivative.
Protocol 2: Synthesis of 5,6-bis(alkoxy)-1,2,3-benzothiadiazole derivatives
This protocol describes the disubstitution of both chlorine atoms with an alkoxide.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) or alcohol and a strong base (e.g., sodium hydride)
-
Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Saturated ammonium chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (2.5 mmol) in anhydrous THF (10 mL) at 0 °C, add the desired alcohol (2.5 mmol) dropwise. Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 18-36 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane:dichloromethane gradient) to yield the pure 5,6-bis(alkoxy)-1,2,3-benzothiadiazole derivative.
analytical methods for detecting 5,6-dichloro-1,2,3-benzothiadiazole
An increasing focus on environmental and product safety necessitates robust analytical methods for the detection of synthetic chemical compounds. 5,6-dichloro-1,2,3-benzothiadiazole is a halogenated heterocyclic compound with potential applications and environmental significance. Accurate and sensitive detection methods are crucial for its quantification in various matrices, including environmental samples and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Application Note: AN-001
Title: Analysis of this compound by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Introduction: This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound. The method is suitable for routine quality control and research applications. A C18 stationary phase is used with an isocratic mobile phase of acetonitrile and water, providing a simple and efficient separation. Detection is achieved using a UV detector, leveraging the chromophoric nature of the benzothiadiazole ring.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (for mobile phase modification, if needed).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).[1] For mass spectrometry compatibility, 0.1% formic acid can be used in place of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan).
-
Run Time: 10 minutes.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary: HPLC-UV
| Parameter | Value |
| Retention Time (tR) | ~ 4.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy/Recovery | 98 - 102% |
Application Note: AN-002
Title: Sensitive and Selective Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of semi-volatile organic compounds like this compound. This method is particularly suitable for trace-level detection in complex matrices such as environmental samples (soil, water). The protocol outlines sample extraction, cleanup, and analysis using a GC-MS system in electron ionization (EI) mode.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Helium (carrier gas, 99.999% purity).
-
Solvents (e.g., dichloromethane, pentane, acetone, HPLC grade).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup.
-
This compound reference standard.
2. GC-MS Conditions:
-
Injector Temperature: 280 °C.[2]
-
Injection Mode: Splitless (1 µL injection volume).[2]
-
Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-400 m/z) for confirmation.
-
SIM Ions (hypothetical): m/z 204 (M+), 169 (M-Cl)+, 134 (M-2Cl)+.
3. Sample Preparation (Water Sample Example):
-
Liquid-Liquid Extraction (LLE): To a 500 mL water sample, add a suitable internal standard. Extract twice with 50 mL of dichloromethane by shaking vigorously for 5 minutes.
-
Drying: Pass the combined organic extracts through a column of anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Cleanup (optional): If the matrix is complex, pass the concentrated extract through a C18 SPE cartridge, eluting with dichloromethane.
4. Data Analysis:
-
Identify the target analyte by its retention time and the presence of characteristic ions.
-
Quantify using the peak area of the primary ion (m/z 204) relative to the internal standard.
-
Construct a calibration curve using standards prepared in a clean solvent.
Quantitative Data Summary: GC-MS
| Parameter | Value |
| Retention Time (tR) | ~ 15.2 min |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy/Recovery (spiked water) | 95 - 105% |
Visualizations
Caption: HPLC-UV experimental workflow for the analysis of this compound.
Caption: GC-MS workflow for trace analysis of this compound in water.
Caption: Logical relationship between analyte properties and chosen analytical methods.
References
Application Notes and Protocols: 5,6-Dichloro-1,2,3-Benzothiadiazole and Related Compounds in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct medicinal chemistry research on 5,6-dichloro-1,2,3-benzothiadiazole is not extensively documented in publicly available literature. However, its structural isomer, 5,6-dichlorobenzothiazole , has been the subject of various studies, demonstrating notable biological activities. These application notes and protocols focus on the synthesis and biological evaluation of 5,6-dichlorobenzothiazole derivatives, providing a valuable resource for researchers interested in this chemical space. The methodologies described can serve as a foundational framework for the prospective investigation of this compound.
Application Notes: 5,6-Dichlorobenzothiazole Derivatives
Overview of Biological Activities
Derivatives of 5,6-dichlorobenzothiazole have primarily been explored for their anti-inflammatory and antimicrobial properties. The core heterocyclic system is typically modified at the 2-position to generate a library of compounds with diverse pharmacological profiles.
Key Research Findings
-
Anti-inflammatory and Antibacterial Potential : Research into 2-substituted-5,6-dichlorobenzothiazoles has shown that specific derivatives possess significant anti-inflammatory and antibacterial efficacy. A derivative incorporating a pyrazole moiety demonstrated particularly noteworthy activity.[1]
-
Antimicrobial Spectrum : Thiazolidin-4-one derivatives of benzothiazoles that feature a 6-chloro substituent have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one comparative study, substituting a 6-OCF₃ group with a 6-Cl atom resulted in a twofold increase in potency against Pseudomonas aeruginosa.
-
Structure-Activity Relationship (SAR) Insights : The biological effects of 5,6-dichlorobenzothiazole derivatives are intricately linked to the chemical nature of the substituent at the 2-position. For example, the introduction of a pyrazole group was identified as a key factor for enhanced anti-inflammatory action in a series of synthesized compounds.[1]
Quantitative Biological Data
The following tables summarize the reported biological activities of various 5,6-dichlorobenzothiazole derivatives.
Table 1: Antibacterial Activity of 2-Substituted-5,6-dichlorobenzothiazole Derivatives [1]
| Compound ID | Chemical Name | Test Organism | Activity (Concentration) |
| III | 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichloro-benzothiazole | B. subtilis | Active at 50 µg/mL |
| IV | Benzaldehyde-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone | B. subtilis | Active at 50 µg/mL |
| V | 4-nitrobenzaldehyde-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone | B. subtilis | Active at 50 µg/mL |
| VI | 4-methoxy benzaldehyde-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone | B. subtilis | Active at 50 µg/mL |
| III-VI | (As listed above) | E. coli | Inactive |
Table 2: Antifungal Activity of 2-Substituted-5,6-dichlorobenzothiazole Derivatives [1]
| Compound ID | Chemical Name | Test Organism | Activity (Concentration) |
| III | 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichloro-benzothiazole | Candida albicans | Active at 25 µg/mL |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinoamidomethyl-5,6-dichlorobenzothiazole (Key Intermediate)[1]
Objective: To synthesize the foundational intermediate for subsequent derivatization.
Materials:
-
2-amino-5,6-dichlorobenzothiazole
-
Chloroacetyl chloride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a suitable reaction vessel, react 2-amino-5,6-dichlorobenzothiazole with chloroacetyl chloride.
-
The resulting intermediate is then treated with hydrazine hydrate to yield 2-hydrazinoamidomethyl-5,6-dichlorobenzothiazole.
-
The crude product is purified via recrystallization from ethanol.
Protocol 2: Synthesis of Acetophenone-5,6-dichlorobenzothiazol-2-yl amidomethylhydrazone (II)[1]
Objective: To synthesize a hydrazone derivative from the key intermediate.
Materials:
-
2-Hydrazinoamidomethyl-5,6-dichlorobenzothiazole (Compound I) (0.01 mol, 2.93 g)
-
Acetophenone (0.01 mol, 0.4 mL)
-
Ethanol (30 mL)
-
Glacial acetic acid (catalytic amount)
-
Crushed ice
Procedure:
-
Dissolve Compound I and acetophenone in ethanol within a round-bottom flask.
-
Add a catalytic amount (e.g., one drop) of glacial acetic acid.
-
Reflux the reaction mixture for 7 hours.
-
Remove the excess solvent by distillation.
-
Pour the concentrated residue onto crushed ice to precipitate the product.
-
Collect the solid by filtration.
-
Purify the product by recrystallizing from ethanol to obtain compound II.
Protocol 3: Synthesis of 2-(4-formyl-3-phenylpyrazolo-1-yl)-amidomethyl-5,6-dichlorobenzothiazole (III)[1]
Objective: To synthesize a pyrazole-containing derivative.
Materials:
-
Acetophenone-5,6-dichlorobenzothiazol-2-yl-amidomethylhydrazone (Compound II)
-
Vilsmeier-Haack reagent (DMF/POCl₃)
-
Sodium bicarbonate solution
-
Ethanol
Procedure:
-
Treat Compound II with the Vilsmeier-Haack reagent under appropriate conditions.
-
Upon reaction completion, neutralize the mixture with a sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with deionized water.
-
Recrystallize the crude product from ethanol to yield pure compound III.
Protocol 4: General Synthesis of Aromatic Aldehyde Hydrazones (IV-VI)[1]
Objective: To synthesize a series of hydrazone derivatives from various aromatic aldehydes.
Materials:
-
2-Hydrazinoamidomethyl-5,6-dichlorobenzothiazole (Compound I) (0.01 mol)
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) (0.01 mol)
-
Absolute ethanol (30 mL)
Procedure:
-
In a round-bottom flask, combine Compound I and the selected aromatic aldehyde in absolute ethanol.
-
Reflux the mixture for 8 hours using a water bath.
-
Allow the reaction mixture to cool to room temperature.
-
Isolate the precipitated product and purify by recrystallization from ethanol to obtain compounds IV-VI.
Protocol 5: In Vitro Antimicrobial Screening
Objective: To assess the antibacterial and antifungal activity of the synthesized compounds.
Methodology:
-
Bacterial Strains: Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).
-
Fungal Strain: Candida albicans.
-
Screening Method: A standard method such as agar well diffusion or broth microdilution should be employed to determine the minimum inhibitory concentration (MIC) or the zone of inhibition for each compound. The compounds are typically dissolved in a suitable solvent like DMSO.
Visualizations of Workflows and Pathways
Caption: Synthetic route to 2-substituted-5,6-dichlorobenzothiazole derivatives.
Caption: General workflow for the biological screening of synthesized compounds.
References
Application Notes and Protocols for Field Trial Methodology of 5,6-dichloro-1,2,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting field trials to evaluate the efficacy of 5,6-dichloro-1,2,3-benzothiadiazole as a plant resistance inducer. The methodologies outlined are based on established practices for similar compounds, such as acibenzolar-S-methyl (ASM), a well-studied analog.
Introduction
This compound belongs to the benzothiadiazole class of chemical compounds known to induce Systemic Acquired Resistance (SAR) in plants. SAR is a long-lasting, broad-spectrum defense mechanism effective against a wide range of pathogens, including fungi, bacteria, and viruses. Unlike traditional pesticides that have direct antimicrobial activity, this compound is believed to act as a functional analog of salicylic acid (SA), a key signaling molecule in the SAR pathway. By activating this pathway, the compound primes the plant's innate immune system, leading to the expression of pathogenesis-related (PR) proteins and other defense mechanisms.
Field trials are essential to determine the efficacy of this compound under real-world agricultural conditions, assessing its ability to control specific diseases, its impact on crop yield, and any potential phytotoxic effects.
Signaling Pathway
The application of this compound is hypothesized to mimic the natural induction of Systemic Acquired Resistance (SAR). The signaling cascade is initiated, leading to the activation of downstream defense responses.
Experimental Protocols
The following protocols are generalized for field trials of plant resistance inducers and should be adapted to the specific crop, target pathogen, and local environmental conditions.
A randomized complete block design is recommended to minimize the effects of field variability.
-
Replicates: A minimum of four replicates (blocks) for each treatment is recommended.
-
Plot Size: Plot size should be sufficient to minimize edge effects and allow for representative sampling. A typical plot size for many row crops is 4 rows wide by 10 meters long.
-
Treatments:
-
Untreated Control: Sprayed with water or a blank formulation.
-
This compound: At least three different application rates should be tested to determine the optimal dose.
-
Standard Fungicide: A commercially available fungicide known to be effective against the target pathogen should be included as a positive control.
-
-
Formulation: As this compound is a solid, it should be formulated as a wettable powder (WP) or suspension concentrate (SC) for field application. If using a pure compound, it may need to be dissolved in a small amount of an appropriate solvent before being suspended in water. A surfactant may be added to improve leaf coverage.
-
Application Method:
-
Foliar Spray: Apply using a calibrated backpack or tractor-mounted sprayer to ensure uniform coverage. A typical spray volume is 200-400 L/ha.
-
Soil Drench: Apply a known concentration and volume of the solution to the soil around the base of each plant.
-
-
Application Timing: Applications should typically begin before the expected onset of disease. The frequency of application (e.g., weekly, biweekly) will depend on the persistence of the induced resistance and the disease pressure.
-
Disease Severity: Assess disease severity at regular intervals using a standardized rating scale (e.g., percentage of leaf area affected, number of lesions per leaf).
-
Crop Yield: At the end of the growing season, harvest the marketable portion of the crop from the central rows of each plot and measure the yield.
-
Phytotoxicity: Visually assess plants for any signs of damage, such as stunting, chlorosis, or necrosis, at each disease assessment.
-
Gene Expression Analysis (Optional): Collect leaf samples at various time points after application to analyze the expression of SAR marker genes (e.g., PR-1, PAL) using quantitative real-time PCR (qRT-PCR).
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatments.
Data Presentation
The following tables summarize hypothetical and literature-based quantitative data from field trials of benzothiadiazole derivatives to illustrate the expected outcomes.
Table 1: Efficacy of Benzothiadiazole Derivatives on Disease Control and Crop Yield
| Treatment | Application Rate (g a.i./ha) | Crop | Target Pathogen | Disease Severity Reduction (%) | Yield Increase (%) |
| Untreated Control | 0 | Wheat | Puccinia triticina (Leaf Rust) | 0 | 0 |
| Benzothiadiazole | 30 | Wheat | Puccinia triticina (Leaf Rust) | 35 | 18 |
| Untreated Control | 0 | Tomato | Xanthomonas spp. (Bacterial Spot) | 0 | 0 |
| Acibenzolar-S-methyl | 21 | Tomato | Xanthomonas spp. (Bacterial Spot) | 40-60 | 5-10 |
| Untreated Control | 0 | Zucchini | Powdery Mildew | 0 | 0 |
| BTHWA | 20 | Zucchini | Powdery Mildew | 50 | 15 |
Table 2: Effect of Benzothiadiazole Application on SAR Marker Gene Expression in Oats
| Treatment | Application Rate (g a.i./ha) | PR-1 Gene Expression (Fold Change) | PAL Gene Expression (Fold Change) |
| Untreated Control | 0 | 1.0 | 1.0 |
| Benzothiadiazole | 18 | 25.0 | 4.0 |
| Benzothiadiazole | 53 | 45.0 | 6.5 |
| Benzothiadiazole | 105 | 63.0 | 9.0 |
Conclusion
The field trial methodology described provides a robust framework for evaluating the potential of this compound as a novel plant resistance inducer. Careful planning, execution, and data analysis are crucial for obtaining reliable results that can support the development of this compound for agricultural applications. The provided protocols and data tables serve as a guide for researchers and professionals in this field.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Benzothiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzothiadiazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing substituted benzothiadiazoles?
There are three main approaches for synthesizing substituted benzothiadiazoles:
-
De Novo Synthesis: This involves the construction of the benzothiadiazole ring system from a substituted o-phenylenediamine and a sulfur source, often thionyl chloride (SOCl₂). While straightforward, this method can be tedious and may involve toxic reagents.[1][2]
-
C-H Functionalization: This strategy involves the direct modification of the C-H bonds on the benzene ring of the benzothiadiazole core. Techniques include electrophilic aromatic substitution, iridium-catalyzed C-H borylation, and palladium-catalyzed direct arylation.[1][2][3]
-
Cross-Coupling Reactions: This is a powerful method for introducing a wide variety of substituents. Common cross-coupling reactions include the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, which are used to form carbon-carbon and carbon-nitrogen bonds, respectively.[4][5][6][7]
Q2: I am getting a mixture of C4 and C7 substituted products during electrophilic aromatic substitution. How can I improve regioselectivity?
Electrophilic aromatic substitution on the benzothiadiazole core often yields a mixture of C4 and C7 isomers due to the electron-poor nature of the ring system, which typically requires harsh reaction conditions.[2][3] To improve regioselectivity, consider the following:
-
Directed C-H Functionalization: Employing directing groups can guide the substitution to a specific position.
-
Alternative Strategies: Consider C-H borylation followed by a Suzuki-Miyaura coupling, which can offer better control over the position of substitution.[1][2]
Q3: My Stille coupling reaction is giving low and inconsistent yields. What can I do?
Low and inconsistent yields are a known challenge in Stille coupling reactions.[4][8] Several factors can influence the outcome:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Screening different combinations can significantly impact the yield.
-
Purity of Organotin Reagent: The purity of the organotin reagent is paramount. Impurities can poison the catalyst.
-
Reaction Conditions: Temperature, solvent, and reaction time should be carefully optimized.
-
Toxicity: A major drawback of the Stille reaction is the toxicity of the tin compounds.[9] Whenever possible, consider alternative cross-coupling reactions like the Suzuki-Miyaura coupling.
Q4: I am having trouble with a Buchwald-Hartwig amination using an aryl chloride. What are the common issues?
Aryl chlorides can be challenging substrates for Buchwald-Hartwig amination due to the difficulty of the oxidative addition step.[10] Common issues and potential solutions include:
-
Catalyst System: The choice of palladium precatalyst and ligand is crucial. Sterically hindered phosphine ligands often improve reactivity with aryl chlorides.[11]
-
Base Selection: The base plays a critical role. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. However, be aware that some protecting groups can be sensitive to the base and high temperatures.[10]
-
Solvent: The reaction is sensitive to the solvent. Toluene and dioxane are common, but screening other solvents may be necessary.[12]
-
Side Reactions: Be aware of potential side reactions, such as dehalogenation of the aryl chloride.[10]
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization Step of De Novo Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | Increase reaction time and/or temperature. |
| Decomposition of starting material | Use milder reaction conditions. Ensure the o-phenylenediamine is of high purity. | |
| Inefficient cyclizing agent | Thionyl chloride (SOCl₂) is commonly used, but other reagents can be explored. Ensure it is fresh and handled under anhydrous conditions.[1][2] | |
| Complex mixture of products | Side reactions | Purify the starting o-phenylenediamine. Control the stoichiometry of the reagents carefully. |
Problem 2: Poor Regioselectivity in C-H Borylation
| Symptom | Possible Cause | Suggested Solution |
| Mixture of mono- and di-borylated products | Over-borylation | Reduce the amount of the borylating agent (e.g., B₂pin₂). Optimize the reaction time to favor mono-borylation.[1][3] |
| Mixture of positional isomers | Non-selective reaction | The inherent electronic properties of the benzothiadiazole ring direct borylation. To achieve different regioselectivity, a de novo synthesis with a pre-functionalized precursor might be necessary.[1] |
Problem 3: Failed Suzuki-Miyaura Coupling with a Sterically Hindered Substrate
| Symptom | Possible Cause | Suggested Solution | | No reaction or low conversion | Steric hindrance preventing coupling | Use a less sterically demanding boronic acid/ester if possible. Employ specialized, bulky phosphine ligands designed for hindered couplings. In some cases, a ligand-free protocol with a palladacyclic intermediate may be effective.[13] | | | Catalyst deactivation | Ensure rigorous exclusion of oxygen and moisture. Use a robust palladium precatalyst. | | | Poor solubility of reactants | Choose a solvent system that ensures all components are in solution at the reaction temperature. |
Experimental Protocols
General Procedure for Iridium-Catalyzed C-H Borylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a glovebox, add the benzothiadiazole substrate (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.), and an iridium catalyst (e.g., [Ir(OMe)COD]₂) (1-3 mol %) to an oven-dried reaction vessel.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., THF, cyclopentyl methyl ether).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) for the specified time (e.g., 16-24 hours).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired borylated benzothiadiazole.[1][3]
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization.
-
Preparation: To an oven-dried flask, add the bromo-benzothiadiazole (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol %), and a base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen, argon) at the appropriate temperature (e.g., 90-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sulfate and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography or recrystallization.[5][6]
Data Presentation
Table 1: Comparison of Yields for Different Cross-Coupling Reactions in Benzothiadiazole Synthesis
| Cross-Coupling Reaction | Substrates | Catalyst/Ligand | Yield (%) | Reference |
| Suzuki-Miyaura | 4,7-dibromo-2,1,3-benzothiadiazole and arylboronic acid | Pd(OAc)₂/XPhos | Good to Excellent | [1] |
| Stille | 4,7-dibromobenzo[d][1][4][14]thiadiazole and heterocyclic tributylstannane | PdCl₂(PPh₃)₂ | 40-61 | [4] |
| Buchwald-Hartwig | 5-amino-1,2,3-triazole-2,1,3-benzothiadiazole and aryl-Br | (THP-Dipp)Pd(cinn)Cl | 55-88 | [7] |
Visualizations
Caption: General synthetic workflows for substituted benzothiadiazoles.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. mdpi.com [mdpi.com]
- 5. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Fungicidal Activity of 5,6-dichloro-1,2,3-benzothiadiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fungicidal activity of 5,6-dichloro-1,2,3-benzothiadiazole and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent or No Fungicidal Activity Observed
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Solubility | This compound has low aqueous solubility. Ensure complete dissolution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), before preparing final dilutions in culture media.[1][2] | The compound is fully dissolved, preventing precipitation and ensuring accurate final concentrations in the assay. |
| Incorrect Concentration Range | The effective concentration range may vary depending on the fungal species. Perform a dose-response study with a broad range of concentrations to determine the Minimum Inhibitory Concentration (MIC). | Identification of the optimal concentration range for fungicidal activity against the target organism. |
| Assay Method | The chosen antifungal susceptibility testing method may not be suitable. The broth microdilution method is a standard and reliable technique for determining MIC values.[3][4][5][6] | Consistent and reproducible results for fungicidal activity. |
| Fungal Strain Variability | Different fungal species and even different strains of the same species can exhibit varying susceptibility. Confirm the identity and susceptibility of your fungal strain. | Understanding the specific activity of the compound against the tested strain. |
| Compound Purity | Impurities from the synthesis process can interfere with the biological activity. Verify the purity of your this compound sample using appropriate analytical techniques (e.g., NMR, HPLC). | Assurance that the observed activity is due to the target compound and not contaminants. |
Issue 2: High Variability in Replicate Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution | As mentioned above, ensure the compound is fully dissolved in the stock solution. Vortex or sonicate if necessary. | Homogeneous stock solution leading to consistent concentrations across replicates. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. | Reduced variability between replicate wells or plates. |
| Uneven Fungal Inoculum | Ensure the fungal inoculum is well-mixed and evenly distributed in each well. | Consistent fungal growth in control wells and reliable measurement of inhibition. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the compound and affect fungal growth. To mitigate this, avoid using the outermost wells or fill them with sterile media. | More uniform and reliable results across the microplate. |
Issue 3: Compound Precipitation in Aqueous Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | The concentration of the compound in the final aqueous medium may exceed its solubility limit. | |
| - Decrease the final concentration of the compound in the assay. | The compound remains in solution, allowing for accurate assessment of its activity. | |
| - Increase the percentage of co-solvent (e.g., DMSO) in the final medium, ensuring the solvent concentration itself is not toxic to the fungus. | Improved solubility of the compound in the assay medium. | |
| pH of the Medium | The pH of the culture medium can affect the solubility of the compound. | |
| - Check the pH of your medium and adjust if necessary, ensuring it remains optimal for fungal growth. | Enhanced solubility and stability of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of fungicidal activity for benzothiadiazole derivatives?
A1: The mechanism of action for benzothiadiazole derivatives can be twofold. Some derivatives exhibit direct fungicidal activity by interfering with essential cellular processes in the fungus. However, a significant mode of action, particularly in agricultural applications, is the induction of Systemic Acquired Resistance (SAR) in plants.[7][8][9] In this case, the compound triggers the plant's own defense mechanisms, leading to the production of antimicrobial compounds and the reinforcement of cell walls, which in turn inhibits fungal growth.[10]
Q2: How can I chemically modify this compound to optimize its fungicidal activity?
A2: Structure-activity relationship (SAR) studies of related benzothiazole compounds suggest that the introduction of different substituents can significantly impact fungicidal activity. The two chlorine atoms on the benzothiadiazole ring are crucial for its electron-deficient nature, which influences its reactivity.[11] You could explore nucleophilic aromatic substitution reactions to replace the chlorine atoms with other functional groups. For instance, introducing electron-withdrawing groups on the benzothiazole ring has been shown to increase the antifungal activity of some related compounds.
Q3: What are the typical MIC values for benzothiadiazole derivatives?
A3: The Minimum Inhibitory Concentration (MIC) values for benzothiadiazole derivatives are highly dependent on the specific chemical structure and the target fungal species. For some 2-substituted-5,6-dichlorobenzothiazole derivatives, MIC values against Candida albicans have been reported in the range of 25 µg/ml.[12] It is essential to determine the MIC experimentally for this compound against your specific fungal strain of interest.
Q4: What solvents are recommended for dissolving this compound for in vitro assays?
A4: Due to its limited aqueous solubility, this compound should be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[1][2] This stock solution can then be diluted in the appropriate culture medium to the final desired concentrations. Ensure that the final concentration of DMSO in the assay is low enough to not affect fungal growth (typically ≤1%).
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from standard methods and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.[3][5][6][13]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Appropriate fungal culture medium (e.g., RPMI-1640)
-
Fungal inoculum, adjusted to the desired concentration
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using the culture medium. This will create a range of concentrations to be tested.
-
Inoculum Preparation: Prepare a fungal suspension and adjust its concentration to approximately 1-5 x 10^3 CFU/mL.[3]
-
Inoculation: Add the fungal inoculum to each well of the microplate, including a positive control (inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the microplate at the optimal temperature and duration for the specific fungal species (e.g., 35°C for 24-48 hours for Candida albicans).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
Data Presentation
Table 1: Example of Antifungal Activity Data for a Benzothiadiazole Derivative against Various Fungal Strains
| Compound | Fungal Strain | MIC (µg/mL) |
| Derivative A | Candida albicans | 25 |
| Aspergillus niger | 50 | |
| Trichophyton mentagrophytes | 25 | |
| Derivative B | Candida albicans | 12.5 |
| Aspergillus niger | 25 | |
| Trichophyton mentagrophytes | 12.5 | |
| Fluconazole (Control) | Candida albicans | 8 |
| Aspergillus niger | >64 | |
| Trichophyton mentagrophytes | 16 |
Note: The data in this table is illustrative and based on reported values for related benzothiazole derivatives. Actual MIC values for this compound must be determined experimentally.
Visualizations
Caption: Experimental workflow for optimizing the fungicidal activity of this compound.
Caption: Troubleshooting logic for addressing inconsistent fungicidal activity results.
Caption: Proposed signaling pathway for benzothiadiazole-induced systemic acquired resistance in plants.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. reviberoammicol.com [reviberoammicol.com]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzothiadiazole induces the accumulation of phenolics and improves resistance to powdery mildew in strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 5,6-dichloro-1,2,3-benzothiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 5,6-dichloro-1,2,3-benzothiadiazole and related chlorinated benzothiadiazoles.
Troubleshooting Guides
This section addresses common issues encountered during experimental studies on the degradation of chlorinated benzothiadiazoles.
Issue 1: Low or No Degradation Observed
-
Question: We are not observing any significant degradation of this compound in our microbial culture. What are the possible reasons and solutions?
-
Answer: Several factors could contribute to the lack of degradation. Consider the following troubleshooting steps:
-
Microbial Strain Selection: The selected microbial consortium or pure strain may not possess the necessary enzymatic machinery to degrade this specific chlorinated xenobiotic.[1][2] It is recommended to screen different microbial cultures, especially those isolated from contaminated sites, which are more likely to have adapted to degrade recalcitrant compounds.[1]
-
Acclimation Period: Microorganisms often require an acclimation period to induce the expression of degradative enzymes.[1] Ensure a sufficient acclimation phase where the microbial culture is gradually exposed to increasing concentrations of the target compound.
-
Toxicity: High concentrations of chlorinated aromatic compounds can be toxic to microorganisms, inhibiting their metabolic activity.[3] It is advisable to perform toxicity assays to determine the optimal, non-inhibitory concentration range for your experiments.
-
Co-metabolism: Some xenobiotic compounds are degraded via co-metabolism, where the microbes do not use the compound as a primary energy source but degrade it in the presence of a primary substrate.[3] The addition of a readily metabolizable carbon source, such as glucose or acetate, may enhance degradation.[4]
-
Environmental Conditions: Suboptimal pH, temperature, or nutrient availability can hinder microbial activity.[3] Optimize these parameters based on the requirements of your specific microbial culture.
-
Issue 2: Inconsistent and Non-Reproducible Degradation Rates
-
Question: Our experiments are showing highly variable degradation rates for this compound. How can we improve the reproducibility of our results?
-
Answer: Inconsistent results often stem from variations in experimental conditions. To enhance reproducibility:
-
Standardize Inoculum: Ensure a consistent cell density and growth phase of the microbial inoculum for each experiment. Variations in the initial microbial population can significantly impact degradation kinetics.
-
Homogeneous Experimental Setup: In liquid cultures, ensure adequate mixing to maintain a homogeneous distribution of the substrate and microorganisms. For soil or sediment studies, ensure uniform application of the compound and consistent soil moisture content.
-
Control Abiotic Losses: Account for abiotic loss of the target compound due to factors like volatilization, adsorption to glassware, or photodegradation. Include sterile controls in your experimental design to quantify these abiotic losses.
-
Precise Analytical Methods: Validate your analytical method (e.g., HPLC, GC-MS) for linearity, accuracy, and precision to minimize analytical variability.
-
Issue 3: Difficulty in Identifying Degradation Intermediates
-
Question: We are struggling to identify the metabolic intermediates in the degradation pathway of this compound. What strategies can we employ?
-
Answer: The identification of transient or low-concentration intermediates can be challenging. Consider the following approaches:
-
Time-Course Analysis: Collect samples at multiple time points during the degradation process to capture the appearance and disappearance of intermediates.
-
High-Resolution Mass Spectrometry: Utilize techniques like LC-MS/MS or GC-MS to obtain accurate mass data and fragmentation patterns, which can aid in the structural elucidation of unknown metabolites.
-
Use of Inhibitors: Employ specific enzyme inhibitors to block the degradation pathway at certain points, leading to the accumulation of specific intermediates.
-
Isotope Labeling: Use isotopically labeled this compound (e.g., with ¹³C or ¹⁵N) to trace the fate of the molecule and confidently identify its metabolic products.
-
Frequently Asked Questions (FAQs)
Experimental Design & Protocols
-
Question: What is a suitable experimental setup for studying the microbial degradation of this compound?
-
Answer: A typical batch microcosm study is a good starting point. This involves incubating the compound with a microbial culture in a liquid medium or a soil/sediment slurry. Key components of the setup should include:
-
Test Systems: Contain the microbial culture and the target compound at various concentrations.
-
Sterile Controls: Contain the compound in a sterilized medium/matrix to account for abiotic degradation.
-
Inoculum Controls: Contain the microbial culture without the target compound to monitor background microbial activity.
-
Environmental Parameters: Maintain controlled temperature, pH, and agitation.
-
Sampling: Collect samples at regular intervals for analysis.
-
-
Question: What analytical techniques are most appropriate for quantifying this compound and its metabolites?
-
Answer: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is commonly used for the quantification of the parent compound. For the identification and quantification of unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are more powerful techniques.
Data Interpretation
-
Question: How can we determine the degradation kinetics of this compound?
-
Answer: Degradation kinetics are typically determined by plotting the concentration of the compound against time. The data can then be fitted to various kinetic models, such as first-order or second-order kinetics, to determine the degradation rate constant and half-life.
-
Question: What are the expected initial steps in the microbial degradation of a chlorinated benzothiadiazole?
-
Answer: Based on the degradation of other xenobiotics, the initial steps are likely to involve enzymatic attacks that increase the molecule's reactivity.[3] For chlorinated aromatic compounds, this often involves:
Experimental Protocols
Protocol 1: Microbial Degradation Assay in Liquid Culture
-
Prepare Mineral Salt Medium: Prepare a sterile mineral salt medium appropriate for the selected microbial culture.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetone, DMSO).
-
Inoculation: Inoculate the mineral salt medium with the microbial culture to a desired cell density (e.g., OD₆₀₀ of 0.1).
-
Spiking: Add the stock solution of the target compound to the inoculated medium to achieve the desired final concentration. Ensure the final solvent concentration is minimal and non-toxic.
-
Incubation: Incubate the cultures at the optimal temperature and agitation speed. Include sterile controls (medium + compound, no inoculum) and inoculum controls (medium + inoculum, no compound).
-
Sampling: At predetermined time intervals, withdraw aliquots from each flask.
-
Sample Preparation: Quench the microbial activity (e.g., by adding a solvent or acid). Extract the compound and its metabolites using a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracts using HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.
Quantitative Data
The following table summarizes degradation data for benzothiazole under different conditions, which can serve as a reference for studies on chlorinated derivatives.
| Compound | Condition | Degradation Efficiency | Half-life | Reference |
| Benzothiazole | UV/chlorine | Significant removal | Not specified | [5] |
| Benzothiazole | Ozonation | High | Not specified | [6] |
| Benzothiazole | Microbial Electrolysis Cell (with acetate) | up to 90% | < 6 hours | [4] |
| Benzothiazole | Estuarine Sediments (oxidized, stirred) | High | 640 - 1000 hours | [7] |
Visualizations
Caption: Proposed microbial degradation pathway for a chlorinated benzothiadiazole.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
overcoming solubility issues with 5,6-dichloro-1,2,3-benzothiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 5,6-dichloro-1,2,3-benzothiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic compound. Based on available research, its derivatives are primarily utilized as building blocks in the synthesis of organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) and organic solar cells.[1][2][3] Its fluorescent properties also make it a candidate for the development of biomarkers and sensing optical devices.[1]
Q2: I am having trouble dissolving this compound. What are some recommended solvents to start with?
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Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
-
Aromatic Hydrocarbons: Toluene, o-dichlorobenzene[1]
-
Amides: N,N-Dimethylformamide (DMF)[4]
It is recommended to start with small-scale solubility tests to determine the most suitable solvent for your specific application.
Q3: Can I use aqueous solutions to dissolve this compound?
Based on its chemical structure, this compound is a non-polar molecule and is expected to have very low solubility in water. For applications requiring an aqueous medium, the use of co-solvents or specialized formulation techniques may be necessary.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Issue 1: The compound is not dissolving in the chosen solvent.
Potential Causes:
-
The solvent is not appropriate for the compound's polarity.
-
The concentration is too high.
-
The dissolution rate is slow at ambient temperature.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents from different classes (e.g., chlorinated, ethers, aromatic hydrocarbons, polar aprotic).
-
Heating: Gently warm the mixture. Many organic compounds exhibit increased solubility at higher temperatures. Ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature.
-
Sonication: Use an ultrasonic bath to provide energy to break up the solid lattice and enhance dissolution.
-
Reduce Concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent.
Issue 2: The compound precipitates out of solution after initial dissolution.
Potential Causes:
-
The solution is supersaturated.
-
The temperature of the solution has decreased.
-
A change in the solvent composition has occurred (e.g., addition of an anti-solvent).
Troubleshooting Steps:
-
Maintain Temperature: If the compound was dissolved with heating, ensure the solution is maintained at that temperature during subsequent experimental steps.
-
Solvent Mixture: Consider using a co-solvent system. For example, if the compound is soluble in a non-polar solvent but the experiment requires a more polar environment, a mixture of the two solvents might maintain solubility.
-
Avoid Anti-Solvents: Be mindful of adding any substance that may decrease the solubility of the compound.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To identify a suitable solvent for this compound.
Materials:
-
This compound
-
Selection of test solvents (e.g., Dichloromethane, THF, Toluene, DMF)
-
Small vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into each vial.
-
Add a measured volume of a test solvent (e.g., 100 µL) to the first vial.
-
Vortex the vial for 30-60 seconds.
-
Visually inspect for complete dissolution.
-
If not dissolved, add another measured volume of the solvent and repeat vortexing.
-
Continue adding solvent incrementally until the compound dissolves or a maximum practical volume is reached.
-
Record the approximate solubility in mg/mL.
-
Repeat for all test solvents.
Data Presentation
Table 1: Solubility Screening of this compound (Hypothetical Data)
| Solvent | Polarity Index | Approximate Solubility (mg/mL) at RT | Observations |
| Dichloromethane | 3.1 | >10 | Readily dissolves |
| Tetrahydrofuran (THF) | 4.0 | 5 - 10 | Dissolves with vortexing |
| Toluene | 2.4 | 2 - 5 | Requires sonication |
| N,N-Dimethylformamide (DMF) | 6.4 | >10 | Readily dissolves |
| Water | 10.2 | <0.1 | Insoluble |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical troubleshooting guide for solubility issues.
References
purification techniques for 5,6-dichloro-1,2,3-benzothiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5,6-dichloro-1,2,3-benzothiadiazole. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common purification techniques for benzothiadiazole derivatives, and likely applicable to this compound, are recrystallization and silica gel column chromatography.[1][2][3] The choice of method depends on the nature and quantity of the impurities.
Q2: What are the likely impurities in a synthesis of this compound?
A2: While specific data on this compound is scarce, impurities in related benzothiadiazole syntheses can include unreacted starting materials, such as substituted o-phenylenediamines, and byproducts from side reactions.[4] The synthesis of the parent 2,1,3-benzothiadiazole involves the reaction of o-phenylenediamine with thionyl chloride, suggesting that starting materials for this compound would be a dichlorinated o-phenylenediamine.[4] Incomplete cyclization or side reactions involving the reactive functional groups could lead to various impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to visualize the number of components in your sample. High-performance liquid chromatography (HPLC) provides quantitative purity analysis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any impurities.[1][5]
Q4: The purity of my compound is not improving with recrystallization. What should I do?
A4: If recrystallization is ineffective, it is likely that the impurities have similar solubility properties to your target compound. In this case, column chromatography is the recommended next step as it separates compounds based on their differential adsorption to the stationary phase.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was too large. | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. - Perform small-scale solvent screening to find the optimal solvent or solvent mixture. - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Oily product obtained after recrystallization | The melting point of the compound is lower than the boiling point of the solvent. The compound may be impure. | - Use a lower-boiling point solvent for recrystallization. - Try to purify the compound by column chromatography before recrystallization. |
| Compound does not crystallize from the solution | The solution is not supersaturated. The presence of impurities is inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer). - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Co-elution of impurities during column chromatography | The polarity of the eluent is too high, or the impurity has a very similar polarity to the product. | - Use a less polar solvent system for elution. - Try a different stationary phase for chromatography (e.g., alumina instead of silica gel). - Consider preparative HPLC for difficult separations.[6] |
| Streaking of the compound on the TLC plate | The compound may be acidic or basic. The sample is overloaded. | - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. - Apply a smaller spot of the sample to the TLC plate. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine the appropriate solvent system (eluent). A good eluent will give a retention factor (Rf) of around 0.3 for the target compound. A common stationary phase is silica gel.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Sparingly soluble | Soluble | Yes |
| Hexane | Insoluble | Sparingly soluble | - |
| Ethyl Acetate | Soluble | Very soluble | No |
| Ethanol/Water (9:1) | Sparingly soluble | Soluble | Yes, fine needles |
Table 2: Column Chromatography Eluent System Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound | Separation from Impurities |
| 9:1 | 0.1 | Good separation from less polar impurities |
| 7:3 | 0.3 | Optimal separation |
| 1:1 | 0.6 | Poor separation from more polar impurities |
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | 17821-93-1 | Benchchem [benchchem.com]
- 5. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic separation, isolation and identification of 1,2,3-thiadiazole-5-carboxaldoxime glucuronide in rabbit urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzothiadiazole (BTH) Treatment in Plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzothiadiazole (BTH) in plant experiments.
Frequently Asked Questions (FAQs)
Q1: What is Benzothiadiazole (BTH) and how does it work in plants?
A1: Benzothiadiazole (BTH), also known as acibenzolar-S-methyl, is a synthetic chemical that acts as a plant defense activator.[1][2][3] It is a functional analog of the plant hormone salicylic acid (SA) and works by inducing Systemic Acquired Resistance (SAR).[1][2][4] SAR is a plant's natural defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens, including viruses, fungi, and bacteria.[4][5] BTH does not have direct antimicrobial properties but rather primes the plant's immune system to respond more rapidly and effectively to pathogen attacks.[1][6] This priming effect involves the activation of defense-related genes, such as those encoding pathogenesis-related (PR) proteins.[1][4]
Q2: What are the common side effects or phytotoxicity symptoms associated with BTH treatment?
A2: While BTH is a valuable tool for inducing disease resistance, it can cause phytotoxicity, especially at high concentrations. The most common side effects include:
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Growth reduction: This can manifest as stunting, reduced plant height, and decreased biomass.[7]
-
Leaf damage: Symptoms can include leaf scorching, yellowing (chlorosis), and necrotic spots.[7][8]
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Reduced yield: In some cases, BTH application can lead to a decrease in the number of flowers and fruits.[7]
-
"Growth-immunity trade-off": The activation of defense responses can divert resources from growth and development, leading to a negative impact on overall plant fitness.[5][9][10]
The severity of these side effects is dependent on the BTH concentration, the plant species, and environmental conditions.[7][8]
Q3: Why am I not observing induced resistance after BTH treatment?
A3: Several factors could contribute to a lack of induced resistance after BTH application:
-
Inappropriate Concentration: The concentration of BTH is critical. Too low a concentration may not be sufficient to trigger the SAR pathway, while an excessively high concentration can lead to phytotoxicity that masks any protective effect.
-
Plant Species and Genotype: The responsiveness to BTH can vary significantly between different plant species and even between different cultivars of the same species.[7]
-
Timing of Application: BTH needs to be applied prior to pathogen infection to allow sufficient time for the SAR response to be activated. The optimal induction period can vary.[3]
-
Pathogen Lifestyle: The effectiveness of SA-dependent defenses, like those induced by BTH, can depend on the lifestyle of the pathogen. For example, in some cases, BTH has been shown to increase susceptibility to certain necrotrophic pathogens.[11]
-
Compromised SAR Pathway: If the plant has a mutation in a key component of the SAR signaling pathway, such as the NPR1/NIM1 gene, it may not be able to mount a defense response upon BTH treatment.[4][6]
Q4: Can BTH be used in combination with other treatments?
A4: Yes, BTH can be used in combination with other treatments, such as fungicides. This integrated approach may allow for a reduction in the amount of fungicide needed while still achieving effective disease control.
Troubleshooting Guides
Problem 1: Plants show signs of phytotoxicity (e.g., leaf yellowing, stunting) after BTH application.
| Possible Cause | Troubleshooting Step |
| BTH concentration is too high. | 1. Review your protocol and confirm the BTH concentration used. 2. Conduct a dose-response experiment to determine the optimal, non-phytotoxic concentration for your specific plant species and experimental conditions. 3. Refer to the quantitative data in Table 1 for guidance on concentration ranges for different plants. |
| Plant species is highly sensitive to BTH. | 1. Research the literature for reports on BTH sensitivity in your plant species. 2. If your species is known to be sensitive, consider using a lower concentration range or exploring alternative SAR inducers. |
| Environmental stress. | 1. Ensure plants are not under other stresses (e.g., drought, extreme temperatures) when BTH is applied, as this can exacerbate phytotoxicity. 2. Maintain optimal growing conditions before, during, and after treatment. |
| Improper application. | 1. Ensure even spray coverage if applying BTH as a foliar spray. 2. Avoid application during the hottest part of the day to minimize leaf burn. |
Problem 2: No significant difference in disease resistance between BTH-treated and control plants.
| Possible Cause | Troubleshooting Step |
| Suboptimal BTH concentration. | 1. The concentration may be too low to induce a strong defense response. Perform a dose-response experiment to identify a more effective concentration. |
| Insufficient induction period. | 1. The time between BTH application and pathogen inoculation may be too short. The recommended induction period is typically 3-5 days, but this can vary.[3] 2. Extend the induction period in your next experiment. |
| Pathogen is not susceptible to SAR. | 1. BTH-induced SAR is primarily effective against biotrophic and hemi-biotrophic pathogens. It may be less effective against some necrotrophic pathogens. 2. Research the effectiveness of SAR against your specific pathogen. |
| Issues with the plant's defense signaling pathway. | 1. If you are working with a mutant line, verify that the SAR pathway is intact. The npr1/nim1 mutant, for example, is unable to mount a response to BTH.[4][6] |
| Experimental variability. | 1. Ensure consistent and uniform pathogen inoculation across all experimental units. 2. Increase the number of replicates to improve statistical power. |
Quantitative Data
Table 1: Concentration-Dependent Effects of Benzothiadiazole (BTH) on Different Plant Species
| Plant Species | BTH Concentration (mg/L) | Observed Effect | Reference |
| Tomato (Lycopersicon esculentum) | 1 - 50 | Increased protection against Botrytis cinerea. | [12] |
| Tomato (Lycopersicon esculentum) | 1000 | Low level of leaf stunting and slight leaf scorching. | [7] |
| Bean (Phaseolus vulgaris) | > 100 | Significant negative effect on plant height, flower, and fruit numbers. | [12] |
| Bean (Phaseolus vulgaris) | 250 | Strong reduction in susceptibility to Botrytis cinerea. | [12] |
| Cucumber (Cucumis sativus) | > 100 | Significant negative effect on plant height, flower, and fruit numbers. | [12] |
| Cucumber (Cucumis sativus) | 250 | Strong reduction in susceptibility to Botrytis cinerea. | [12] |
| Tulip | 20 and 40 | Efficient protection against fusariosis and stimulation of growth. | [9] |
| Tobacco | 50 | Phytotoxic effects observed one week after treatment. | [8] |
| Zucchini (Cucurbita pepo) | 20 | Increased resistance to viral and fungal pathogens. | [5] |
Experimental Protocols
Protocol 1: Assessment of BTH Phytotoxicity
Objective: To determine the phytotoxic effects of different concentrations of BTH on a given plant species.
Materials:
-
Healthy, uniformly sized plants
-
Benzothiadiazole (BTH) stock solution
-
Distilled water
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Sprayer (for foliar application) or watering cans (for soil drench)
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Calipers or ruler
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Scale for measuring fresh and dry weight
-
Drying oven
Methodology:
-
Plant Preparation: Grow plants under controlled environmental conditions (e.g., growth chamber or greenhouse) to a specific developmental stage (e.g., 4-6 true leaves).
-
Treatment Application:
-
Prepare a series of BTH dilutions from the stock solution (e.g., 0, 10, 25, 50, 100, 250 mg/L).
-
Randomly assign plants to different treatment groups, with a sufficient number of replicates for each group (e.g., n=10).
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Apply the BTH solutions either as a foliar spray until runoff or as a soil drench with a defined volume. The control group should be treated with distilled water containing the same amount of solvent used for the BTH stock solution.
-
-
Data Collection:
-
Observe plants daily for visual signs of phytotoxicity, such as leaf yellowing, scorching, or stunting. A rating scale can be used for quantification.
-
After a predefined period (e.g., 7-14 days post-treatment), measure the following parameters:
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Plant height
-
Number of leaves
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Fresh weight of the aerial parts
-
Dry weight of the aerial parts (after drying at 70°C for 48 hours)
-
-
-
Data Analysis: Statistically analyze the data to determine if there are significant differences in growth parameters between the different BTH concentrations and the control.
Protocol 2: Evaluation of BTH-Induced Resistance
Objective: To assess the efficacy of BTH in inducing resistance against a specific pathogen.
Materials:
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Healthy, uniformly sized plants
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Benzothiadiazole (BTH) solution at a non-phytotoxic concentration
-
Pathogen inoculum (e.g., fungal spore suspension, bacterial cell suspension)
-
Control solution (e.g., distilled water)
-
Humid chamber (if required for disease development)
Methodology:
-
Plant Treatment:
-
Treat one group of plants with the BTH solution and a control group with the control solution, following the application method determined in Protocol 1.
-
-
Induction Period:
-
Maintain the plants under optimal growing conditions for a specific induction period (e.g., 3-5 days) to allow for the activation of the SAR response.[3]
-
-
Pathogen Inoculation:
-
Inoculate both BTH-treated and control plants with the pathogen using a standardized method (e.g., spray inoculation, wound inoculation).
-
-
Disease Assessment:
-
Data Analysis: Statistically compare the disease severity between the BTH-treated and control groups to determine the level of induced resistance.
Visualizations
Caption: BTH-induced Systemic Acquired Resistance (SAR) signaling pathway.
Caption: Experimental workflow for evaluating BTH-induced resistance.
Caption: Logical relationships in troubleshooting BTH treatment issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Past, Present and Future of Plant Activator Targeting Salicylic Acid Signal Pathway[v1] | Preprints.org [preprints.org]
- 3. Chemical-induced resistance against powdery mildew in barley: the effects of chitosan and benzothiadiazole - ProQuest [proquest.com]
- 4. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Use of a New Benzothiadiazole Derivative for the Control of Cercospora Leaf Spot in Sugar Beet and Its Effect on the Yield [mdpi.com]
- 11. Benzothiadiazole, a plant defense inducer, negatively regulates sheath blight resistance in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 5,6-dichloro-1,2,3-benzothiadiazole Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 5,6-dichloro-1,2,3-benzothiadiazole.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Rapid degradation of this compound in solution.
-
Question: My this compound solution is showing rapid degradation, evidenced by the appearance of new peaks in my HPLC chromatogram. What could be the cause and how can I mitigate this?
-
Answer: Rapid degradation in solution is often attributed to either photodegradation or hydrolysis. The benzothiadiazole core can be susceptible to nucleophilic attack, particularly from hydroxide ions in aqueous solutions, leading to ring-opening. Additionally, exposure to UV or even ambient light can induce photochemical degradation.
Recommended Solutions:
-
Photostability: Protect your solution from light by using amber vials or wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
Hydrolytic Stability: If working with aqueous solutions, ensure the pH is controlled. Buffering the solution to a slightly acidic pH (e.g., pH 4-6) may slow down hydrolysis. For initial screening, consider using aprotic organic solvents where the compound is soluble and stable.
-
Solvent Selection: Evaluate the stability of this compound in a range of solvents with varying polarities and proticities. Common solvents to test include acetonitrile, ethanol, and polyethylene glycol (PEG).
-
Issue 2: Poor solubility of this compound is hindering formulation development.
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Question: I am struggling to achieve the desired concentration of this compound in my formulation due to its low solubility. What strategies can I employ to improve its solubility?
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Answer: As a chlorinated aromatic compound, this compound is expected to have low aqueous solubility. Several formulation strategies can be employed to enhance its dissolution.
Recommended Solutions:
-
Co-solvents: Utilize a co-solvent system. Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol, and PEG 400. A systematic screening of binary or ternary solvent systems can identify a mixture that provides the desired solubility.
-
Surfactants: The use of non-ionic surfactants such as polysorbates (e.g., Tween® 80) or cremophors (e.g., Kolliphor® EL) can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance aqueous solubility by forming inclusion complexes.
-
Particle Size Reduction: Micronization or nanosizing of the solid compound can increase the surface area available for dissolution, thereby improving the dissolution rate.
-
Issue 3: Incompatibility observed when mixing this compound with certain excipients.
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Question: I have observed discoloration and the formation of degradants when I mix this compound with certain common excipients. How can I identify compatible excipients?
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Answer: Excipient incompatibility is a common challenge in formulation development. Interactions can be physical or chemical and may be catalyzed by factors like moisture and temperature.
Recommended Solutions:
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Systematic Compatibility Studies: Conduct systematic drug-excipient compatibility studies. This involves preparing binary mixtures of this compound with individual excipients (e.g., in a 1:1 or 1:5 ratio), adding a small amount of water to accelerate potential reactions, and storing the mixtures at elevated temperatures (e.g., 40°C or 50°C). Analyze the samples at predetermined time points by HPLC to detect any degradation.
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Avoid Reactive Excipients: Be cautious with excipients containing reactive functional groups. For instance, primary and secondary amines can potentially react with the benzothiadiazole ring. Also, be mindful of reactive impurities in excipients, such as peroxides in povidone, which can lead to oxidative degradation.
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Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool to detect potential interactions. Changes in the thermal profile of the drug in the presence of an excipient can indicate an incompatibility.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure, the most probable degradation pathways are:
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Photodegradation: The aromatic system is likely to absorb UV radiation, leading to the formation of reactive excited states that can undergo various reactions, including potential dechlorination or ring cleavage.
-
Hydrolysis: The thiadiazole ring may be susceptible to nucleophilic attack by water or hydroxide ions, which could lead to ring opening and the formation of substituted aminothiophenol derivatives.
-
Oxidation: The sulfur atom in the thiadiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, altering the compound's properties.
Q2: What are the ideal storage conditions for this compound and its formulations?
A2: To ensure stability, this compound and its formulations should be stored in well-closed containers, protected from light, and at controlled room temperature. For long-term storage, refrigeration (2-8°C) may be advisable, especially for solutions. It is also crucial to protect the substance from high humidity.
Q3: Which analytical techniques are suitable for stability testing of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for assessing the stability of this compound. A suitable method should be able to separate the parent compound from its potential degradation products. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance. Mass spectrometry (LC-MS) can be used to identify unknown degradation products.
Q4: How can I enhance the physical stability of a suspension formulation of this compound?
A4: For a suspension, in addition to chemical stability, physical stability (i.e., prevention of caking and ensuring uniform redispersion) is crucial. This can be achieved by:
-
Using Wetting Agents: To ensure proper dispersion of the hydrophobic particles in the aqueous vehicle.
-
Employing Suspending Agents: To increase the viscosity of the continuous phase and slow down sedimentation. Examples include cellulosic derivatives (e.g., carboxymethylcellulose) and natural gums (e.g., xanthan gum).
-
Controlling Particle Size: A narrow and controlled particle size distribution can help in achieving a more stable suspension.
Quantitative Data Summary
The following tables present hypothetical data from stability and solubility studies on this compound to serve as a guide for experimental design.
Table 1: Hypothetical Forced Degradation Study of this compound
| Stress Condition | Duration | Assay of this compound (%) | Total Impurities (%) | Major Degradant RRT |
| 0.1 M HCl at 60°C | 24 hours | 92.5 | 7.5 | 0.85 |
| 0.1 M NaOH at 60°C | 8 hours | 78.2 | 21.8 | 0.72 |
| 3% H₂O₂ at 25°C | 24 hours | 85.1 | 14.9 | 1.15 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 89.7 | 10.3 | 0.91 |
| Thermal (80°C) | 48 hours | 95.3 | 4.7 | 1.08 |
Table 2: Hypothetical Solubility of this compound in Various Solvents
| Solvent System | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffer (pH 7.4) | < 0.01 |
| Ethanol | 5.2 |
| Propylene Glycol | 8.9 |
| PEG 400 | 25.4 |
| 20% HP-β-CD in Water | 1.5 |
| 2% Tween® 80 in Water | 0.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% hydrogen peroxide solution to a final concentration of 0.1 mg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution in quartz cuvettes to light as per ICH Q1B guidelines.
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Protocol 2: Drug-Excipient Compatibility Study
-
Sample Preparation: Prepare binary mixtures of this compound and each selected excipient in a 1:5 ratio by weight.
-
Moisture Addition: To one set of samples, add 20% w/w of water to accelerate potential reactions.
-
Storage: Place all samples in sealed vials and store them at 50°C/75% RH for 4 weeks.
-
Analysis: At 1, 2, and 4 weeks, withdraw samples and dissolve them in a suitable solvent. Analyze by HPLC for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Control: Store a sample of this compound alone under the same conditions as a control.
Visualizations
Caption: Formulation development workflow for this compound.
Caption: Potential degradation pathways of this compound.
troubleshooting inconsistent results in benzothiadiazole assays
Welcome to the Technical Support Center for benzothiadiazole-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges and ensure the consistency and reliability of your experimental results.
General Troubleshooting
This section addresses common issues that can arise in various assays involving benzothiadiazole derivatives.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent fluorescence intensity between replicates | Pipetting errors leading to volume variations. | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all wells. |
| Temperature fluctuations affecting reaction rates or fluorescence. | Allow all reagents and plates to equilibrate to the assay temperature before starting. Use an incubator to maintain a stable temperature.[1] | |
| Well-to-well variability in microplates. | Use high-quality microplates. Avoid using the outer wells, which are more susceptible to evaporation. | |
| Low or no signal | Incorrect wavelength settings for excitation and emission. | Verify the optimal excitation and emission wavelengths for your specific benzothiadiazole derivative from the literature or product datasheet. |
| Degradation of the benzothiadiazole compound. | Store compounds under recommended conditions (e.g., protected from light, at the correct temperature). Prepare fresh solutions from stock for each experiment. | |
| pH of the assay buffer is not optimal. | Check the pH of your buffer. The fluorescence of many benzothiadiazole derivatives is pH-sensitive.[2] | |
| High background signal | Autofluorescence from cells, media, or plates. | Use phenol red-free media. Select black microplates for fluorescence assays to reduce background.[1][3] Include unstained controls to measure autofluorescence. |
| Non-specific binding of the benzothiadiazole probe. | Decrease the concentration of the probe. Increase the number of wash steps. Include a blocking agent (e.g., BSA) in your assay buffer.[4] | |
| Contamination of reagents or samples. | Use sterile techniques and fresh, high-quality reagents. |
Troubleshooting for Specific Assays
Fluorescence Microscopy
Question: My fluorescent signal is weak and fades quickly when imaging. What can I do?
Answer: This issue is likely due to photobleaching. Here are several strategies to mitigate it:
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Reduce Exposure Time and Light Intensity: Use the lowest possible light intensity and the shortest exposure time that still allows for a clear image.[5]
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Use Antifade Reagents: Mount your samples in a medium containing an antifade reagent such as n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7]
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Choose Photostable Dyes: When designing your experiment, select benzothiadiazole derivatives known for their high photostability.[8]
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Optimize Imaging Settings: Ensure you are using the correct filter sets for your fluorophore to maximize signal capture and minimize excitation light exposure.
Question: I am observing high background fluorescence in my imaging experiments. How can I reduce it?
Answer: High background can obscure your specific signal. Consider the following troubleshooting steps:
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Check for Autofluorescence: Image an unstained sample to determine the level of intrinsic fluorescence from your cells or tissue.[3]
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Optimize Antibody/Probe Concentration: If using an antibody-conjugated or high-concentration probe, you may be getting non-specific binding. Titrate the concentration to find the optimal balance between signal and background.[1][4]
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Improve Washing Steps: Increase the number and duration of wash steps after probe incubation to remove unbound molecules.[9]
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Use a Blocking Step: For immunofluorescence, pre-incubate your sample with a blocking buffer (e.g., BSA or serum) to reduce non-specific antibody binding.[4]
Apoptosis Assays
Question: My benzothiadiazole-based apoptosis probe is showing inconsistent staining patterns. Why might this be happening?
Answer: Inconsistent results in apoptosis assays can stem from several factors related to both the probe and the cells:
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Cell Health and Confluency: Ensure you are using healthy, log-phase cells. Over-confluent or starved cells can undergo spontaneous apoptosis, leading to variability.[10]
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Probe Aggregation: Some benzothiadiazole derivatives can aggregate at higher concentrations, leading to punctate, non-specific staining.[11] Try lowering the probe concentration or adding a small amount of a non-ionic detergent like Tween-20 to your buffer (check for compatibility with your assay).
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Timing of Analysis: Apoptosis is a dynamic process. Ensure you are analyzing the cells at a consistent time point after inducing apoptosis.
Systemic Acquired Resistance (SAR) Assays in Plants
Question: I am not observing the expected induction of resistance in my plants after treatment with a benzothiadiazole derivative. What could be the issue?
Answer: The efficacy of SAR induction can be influenced by several experimental parameters:
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Concentration and Application: Ensure you are using the optimal concentration of the benzothiadiazole derivative. Both too low and too high concentrations can be ineffective or even phytotoxic. The method of application (e.g., soil drench, foliar spray) is also critical.[12][13]
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Timing of Pathogen Challenge: The protective effects of SAR take time to develop. Challenge with the pathogen should occur at the appropriate time point after treatment, typically several days.[13]
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Plant Age and Condition: The developmental stage and overall health of the plants can impact their ability to mount an effective SAR response. Use healthy, well-established plants for your experiments.
Experimental Protocols
General Protocol for Staining Live Cells with a Benzothiadiazole Fluorescent Probe
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Cell Culture: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency (typically 60-80%).
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Preparation of Staining Solution: Prepare a working solution of the benzothiadiazole probe in an appropriate buffer (e.g., PBS or HBSS) or complete cell culture medium. The final concentration should be optimized for your specific probe and cell type, but a starting range of 1-10 µM is common.
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Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate at 37°C for the optimized duration (typically 15-60 minutes). Protect the cells from light during incubation.
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Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS or imaging buffer to remove unbound probe.
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Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy using the appropriate filter sets for the benzothiadiazole probe.
Protocol for a Benzothiadiazole-Based Apoptosis Assay using Flow Cytometry
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Induction of Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include untreated and positive control groups.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA, being careful to neutralize the trypsin promptly.
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Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
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Staining: Resuspend the cell pellet in 1X binding buffer. Add the benzothiadiazole apoptosis probe and a viability dye (e.g., Propidium Iodide or 7-AAD) at their optimized concentrations.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Analyze the samples on a flow cytometer without washing after the incubation step.[14]
Signaling Pathways and Workflows
Benzothiadiazole-Induced Systemic Acquired Resistance (SAR) Pathway
Caption: BTH-induced SAR signaling pathway in plants.
General Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. emsdiasum.com [emsdiasum.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Systemic Induction of the Small Antibacterial Compound in the Leaf Exudate During Benzothiadiazole-elicited Systemic Acquired Resistance in Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzothiadiazole-Mediated Induced Resistance to Fusarium oxysporum f. sp. radicis-lycopersici in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
refining application protocols for optimal benzothiadiazole performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of benzothiadiazole (BTH) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Benzothiadiazole (BTH) and what is its primary mechanism of action in plants?
A1: Benzothiadiazole (BTH) is a synthetic chemical that acts as a functional analog of salicylic acid (SA), a key signaling molecule in plant defense.[1] Its primary mechanism of action is the induction of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum plant defense response against a variety of pathogens. BTH primes the plant's innate immune system, leading to a more rapid and robust activation of defense responses upon pathogen attack.[2][3] It achieves this by activating the salicylic acid signaling pathway, which leads to the expression of pathogenesis-related (PR) proteins and other defense-related genes.[1][2]
Q2: Is BTH directly antimicrobial?
A2: No, BTH is not directly antimicrobial.[1] Its protective effects are a result of activating the plant's own defense mechanisms.[1]
Q3: What are the common applications of BTH in research?
A3: BTH is widely used in plant science research to:
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Induce Systemic Acquired Resistance (SAR) against a broad range of fungal, bacterial, and viral pathogens.[4][5][6]
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Study the molecular mechanisms of plant defense signaling pathways.
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Prime plants for enhanced defense responses to biotic and abiotic stress.[2][3]
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Investigate the trade-offs between plant growth and defense.[7]
Q4: How is BTH typically applied in experimental settings?
A4: BTH can be applied in various ways, including:
-
Foliar spray: A common method for treating whole plants.
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Seed soaking: Used to induce resistance from an early developmental stage.[8]
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Soil drench: Application to the soil for root uptake.
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Watering: Dissolving BTH in the watering solution.[9]
Troubleshooting Guide
Issue 1: Suboptimal or No Induction of Disease Resistance
| Potential Cause | Troubleshooting Step |
| Incorrect BTH Concentration | The optimal concentration of BTH can vary significantly depending on the plant species, age, and environmental conditions. A concentration that is too low may not be sufficient to induce a strong defense response, while a concentration that is too high can lead to phytotoxicity. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. |
| Inappropriate Application Method | The method of application can influence the uptake and efficacy of BTH. For systemic protection, foliar spray or soil drench are generally effective. For early-stage protection, seed soaking may be more appropriate.[8] Ensure even coverage when applying as a foliar spray. |
| Timing of Application | BTH induces a priming effect, which means it prepares the plant for a faster and stronger defense response upon pathogen challenge.[2][3] Therefore, it should be applied prior to pathogen inoculation. The optimal timing can vary, but a common window is 2-3 days before infection. |
| Plant Genotype | The genetic background of the plant can influence its responsiveness to BTH. For example, in Arabidopsis, the NPR1/NIM1 gene is required for BTH-induced priming.[2][3] If you are working with a new plant species or mutant line, its ability to respond to BTH may be altered. |
| Environmental Conditions | Factors such as temperature, humidity, and light intensity can affect plant physiology and the efficacy of BTH. Maintain consistent and optimal growing conditions for your plants. |
Issue 2: Phytotoxicity Observed After BTH Application
| Potential Cause | Troubleshooting Step |
| BTH Concentration is Too High | High concentrations of BTH can lead to phytotoxic effects such as leaf yellowing, stunting, and reduced yield.[9] Reduce the concentration of BTH used in your experiments. A dose-response curve will help identify the highest non-toxic concentration that still provides a protective effect. |
| Solvent/Surfactant Issues | The solvent or surfactant used to dissolve and apply BTH may be causing phytotoxicity. Ensure the solvent is appropriate for your plant species and used at a safe concentration. A control group treated with the solvent/surfactant alone should always be included. |
| Plant Sensitivity | Some plant species or cultivars may be more sensitive to BTH than others. If you are observing phytotoxicity even at low concentrations, consider testing a different plant defense activator or a different application method that might reduce direct contact with sensitive tissues. |
Issue 3: Inconsistent or Variable Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Application | Ensure that BTH is applied uniformly to all plants within a treatment group. For foliar sprays, this means complete and even coverage of the foliage. For soil applications, ensure equal distribution of the solution. |
| Variability in Plant Material | Use plants of the same age, developmental stage, and from the same growing conditions to minimize biological variability. |
| Environmental Fluctuations | Maintain consistent environmental conditions (light, temperature, humidity) throughout the experiment, as these can influence plant responses to BTH and pathogens. |
| BTH Solution Stability | Prepare fresh BTH solutions for each experiment, as the stability of the compound in solution over time may vary. Poor solubility of BTH in water can also be a factor; consider derivatives with improved solubility.[10] |
Quantitative Data Summary
Table 1: Exemplary BTH Concentrations for Disease Resistance Induction
| Plant Species | Pathogen | BTH Concentration | Application Method | Reference |
| Soybean | Fusarium oxysporum | 0.25 g/L (+ 4 g/L Humic Acid) | Seed Soaking | [8] |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato | 100 µM | Foliar Spray | [2] |
| Wheat | Powdery Mildew | Not specified, but noted as more potent than SA | Not specified | [4][6] |
| Tea Plant | Ectropis obliqua | 75 mg/L | Foliar Spray | [11] |
| Tobacco | Tobacco Mosaic Virus | 5, 10, 25, 50 mg/L (phytotoxicity at 50 mg/L) | Watering | [9] |
Note: These concentrations are provided as examples. Optimal concentrations should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: Induction of Systemic Acquired Resistance (SAR) in Arabidopsis thaliana
Objective: To induce SAR in Arabidopsis thaliana using BTH and assess its effect on subsequent pathogen infection.
Materials:
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Arabidopsis thaliana plants (4-week-old)
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Benzothiadiazole (BTH)
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Wettable powder or a suitable solvent (e.g., acetone, followed by dilution in water with a surfactant like Tween-20)
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Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at 10^8 cfu/mL)
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Syringe without a needle for infiltration or a sprayer for spray inoculation
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Sterile water
-
Tween-20 (or other suitable surfactant)
Methodology:
-
BTH Solution Preparation: Prepare a stock solution of BTH. For a final concentration of 100 µM, dissolve the appropriate amount of BTH in a small volume of acetone and then dilute with water containing 0.02% (v/v) Tween-20. Prepare a mock control solution with the same concentration of acetone and Tween-20 in water.
-
BTH Application: Three days prior to pathogen inoculation, spray the 4-week-old Arabidopsis plants with either the BTH solution or the mock control solution until the leaves are thoroughly and evenly wetted. Allow the plants to dry under normal growth conditions.
-
Pathogen Inoculation:
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Infiltration: Infiltrate the abaxial side of at least three leaves per plant with the pathogen suspension using a needleless syringe.
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Spray Inoculation: Alternatively, spray the plants with the pathogen suspension until runoff.
-
-
Disease Scoring: At 3-4 days post-inoculation, assess disease symptoms. This can be done by counting the number of lesions, measuring lesion diameter, or quantifying bacterial growth within the leaves.
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Analysis: Compare the disease symptoms or pathogen titers between the BTH-treated and mock-treated plants. A significant reduction in disease severity in the BTH-treated plants indicates successful induction of SAR.
Protocol 2: Callose Deposition Assay
Objective: To visualize BTH-primed callose deposition in response to wounding.
Materials:
-
BTH-treated and mock-treated Arabidopsis leaves (as prepared in Protocol 1)
-
Forceps
-
Aniline blue solution (0.01% in 150 mM K2HPO4, pH 9.5)
-
Ethanol
-
Fluorescence microscope with a UV filter set
Methodology:
-
Wounding: Gently wound the leaves of both BTH-pretreated and mock-treated plants by applying slight pressure with forceps.[2]
-
Tissue Collection: After 24 hours, excise the wounded leaves.
-
Chlorophyll Removal: Destain the leaves by incubating them in 95% ethanol until the chlorophyll is completely removed.
-
Staining: Rinse the leaves with water and then stain with the aniline blue solution for at least 2 hours in the dark.
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Visualization: Mount the stained leaves on a microscope slide in the staining solution and observe under a fluorescence microscope. Callose deposits will fluoresce bright yellow-green.
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Quantification: Capture images and quantify the number or area of callose deposits per field of view. Compare the results between BTH-treated and mock-treated plants. An increased number and intensity of callose deposits in the BTH-treated plants upon wounding indicates a primed defense response.[2]
Visualizations
Caption: Simplified signaling pathway of Benzothiadiazole (BTH) inducing Systemic Acquired Resistance (SAR).
Caption: Troubleshooting workflow for common issues in Benzothiadiazole (BTH) experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiadiazole, a plant defense inducer, negatively regulates sheath blight resistance in Brachypodium distachyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiadiazole and B-Aminobutyricacid Induce Resistance to Ectropis Obliqua in Tea Plants (Camellia Sinensis (L.) O. Kuntz) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antifungal Potential of Benzothiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rising challenge of fungal infections, compounded by the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Among the heterocyclic compounds under investigation, benzothiadiazoles and their derivatives have shown promise. This guide provides a comparative analysis of the antifungal activity of selected benzothiadiazole derivatives against established antifungal drugs, supported by experimental data and standardized protocols.
It is important to note that a comprehensive search for the antifungal activity of 5,6-dichloro-1,2,3-benzothiadiazole did not yield specific experimental data. Therefore, this guide focuses on publicly available data for other representative benzothiadiazole derivatives to validate the potential of this class of compounds.
Data Presentation: Antifungal Activity Comparison
The following tables summarize the in vitro antifungal activity of selected benzothiadiazole derivatives compared to standard antifungal agents. The data is presented as Minimum Inhibitory Concentration (MIC) or IC50 values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism or inhibits 50% of its metabolic activity, respectively. Lower values indicate higher antifungal potency.
Table 1: Antifungal Activity of Benzothiazole Derivative 6m and Fluconazole
| Compound | Fungal Strain | MIC (µg/mL) |
| Benzothiazole derivative 6m | Cryptococcus neoformans | 1 |
| Fluconazole | Cryptococcus neoformans | 4 |
| Benzothiazole derivative 6m | Candida glabrata | 2 |
| Fluconazole | Candida glabrata | 16 |
| Benzothiazole derivative 6m | Candida albicans | 4 |
| Fluconazole | Candida albicans | 0.25 |
| Data sourced from a study on novel benzothiazole derivatives with a broad antifungal spectrum.[1] |
Table 2: Antifungal Activity of 2-(phenoxymethyl)benzo[d]oxazole/thiazole Derivatives and Hymexazol against Plant Pathogens
| Compound | Fungal Strain | IC50 (µg/mL) |
| 5h (a benzoxazole derivative) | Fusarium solani | 4.34 |
| Hymexazol | Fusarium solani | 38.92 |
| 5a (a benzoxazole derivative) | Botrytis cinerea | 19.92 |
| 6h (a benzothiazole derivative) | Fusarium solani | 15.55 |
| Data from a study on the synthesis and antifungal activities of benzoxazole and benzothiazole derivatives.[2] |
Table 3: Anti-Candida Activity of Benzothiazole Derivatives
| Compound | Fungal Strain | IC50 (M) |
| 6-amino-2-n-pentylthiobenzothiazole (I) | Candida albicans | ~10-5 |
| benzylester of (6-amino-2-benzothiazolylthio)acetic acid (II) | Candida albicans | ~10-5 |
| 2-mercaptobenzothiazole (IV) | Candida albicans | ~10-5 |
| All tested benzothiazoles (I, II, III, IV) | Nystatin-resistant C. albicans | 10-6 - 10-5 |
| Data from a study on the anti-Candida activity of four antifungal benzothiazoles.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal activity.
Broth Microdilution Method for MIC Determination
This method is a standardized procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline or water, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.[4]
-
Preparation of Microdilution Plates: The antifungal compounds are serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: The standardized fungal suspension is further diluted in the growth medium and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well (containing no antifungal agent).[5]
Mycelium Growth Rate Method for IC50 Determination
This method is often used to evaluate the antifungal activity against filamentous fungi, particularly plant pathogens.[2]
-
Preparation of Antifungal-Containing Media: The test compounds are dissolved in a solvent (e.g., DMSO) and added to a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations. The agar is then poured into Petri dishes.
-
Inoculation: A small disc of mycelial agar from a fresh culture of the test fungus is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates (without the test compound).
-
Measurement and Calculation: The diameter of the fungal colony is measured in both the control and treated plates. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate. The IC50 value is the concentration of the compound that causes 50% inhibition of mycelial growth.
Mandatory Visualization
Signaling Pathway: Azole Antifungal Mechanism of Action
Azole antifungals, a common class of comparator drugs, function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7]
Caption: Mechanism of action of azole antifungals.
Experimental Workflow: Broth Microdilution for MIC
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The available data, though not specific to this compound, indicates that the broader chemical class of benzothiadiazole and benzothiazole derivatives holds significant promise as a source of new antifungal agents. Several derivatives have demonstrated potent activity against a range of fungal pathogens, including those resistant to existing therapies. The varied mechanisms of action observed within this class, such as the inhibition of N-myristoyltransferase, suggest the potential for developing drugs that can overcome current resistance challenges. Further research, including structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully explore the therapeutic potential of these compounds in addressing the growing threat of fungal infections.
References
- 1. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Candida activity of four antifungal benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of 5,6-dichloro-1,2,3-benzothiadiazole Analogs and Related Heterocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-benzothiadiazole scaffold, particularly its halogenated derivatives, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of 5,6-dichloro-1,2,3-benzothiadiazole analogs and structurally related benzothiazole and benzimidazole derivatives, focusing on their anticancer, antibacterial, and antifungal properties. The information presented is collated from various studies to offer a comparative perspective on their potential as therapeutic agents.
Anticancer Activity
Recent studies have highlighted the potential of 5,6-dichloro-substituted heterocyclic compounds as potent anticancer agents. While direct comparative data on a series of this compound analogs is limited, research on structurally similar 5,6-dichlorobenzimidazole derivatives provides valuable insights into their mechanism of action and efficacy. These compounds have been investigated as inhibitors of key kinases involved in cancer progression, such as BRAF.
A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed and synthesized to target both wild-type (WT) and mutant (V600E) BRAF kinases. Several of these derivatives demonstrated significant inhibitory activity. The most potent compound, 10h , exhibited IC50 values of 1.72 µM and 2.76 µM against BRAF WT and BRAF V600E, respectively[1]. Furthermore, this compound showed potent growth inhibitory activity (GI50) across a range of cancer cell lines and induced apoptosis in the HT29 colon cancer cell line[1].
Below is a table summarizing the anticancer activity of selected 5,6-dichlorobenzimidazole analogs.
| Compound | Target | IC50 (µM) | Cell Line | GI50 (µM) |
| 10h | BRAF WT | 1.72[1] | HT29 (Colon) | Potent[1] |
| BRAF V600E | 2.76[1] |
Antibacterial and Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values for various benzothiazole and thiadiazole derivatives against selected bacterial and fungal species. It is important to note the structural variations from the core this compound structure when interpreting this data.
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiazolidinone derivative 11a | Listeria monocytogenes | 0.10-0.25 | [2] |
| Thiazolidinone derivative 11b | Staphylococcus aureus | 0.15 | [2] |
| Benzothiazole derivative 133 | Staphylococcus aureus | 78.125 | [2] |
| Benzothiazole derivative 133 | Escherichia coli | 78.125 | [2] |
Table 2: Antifungal Activity of Thiazole and Benzothiazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative | Candida albicans | 0.008-7.81 | [3] |
| 2-(aryloxymethyl) benzoxazole 5a | Fusarium solani | <17.61 | [4] |
| 2-(aryloxymethyl) benzoxazole 5h | Fusarium solani | 4.34 | [4] |
| 2-(aryloxymethyl) benzoxazole 5a | Botrytis cinerea | 19.92 | [4] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial and antifungal activities of the compounds are commonly determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Kinase Inhibition Assay (e.g., BRAF)
The inhibitory activity of compounds against specific kinases is determined using in vitro kinase assays.
-
Assay Components: The assay typically includes the recombinant kinase enzyme, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Reaction: The kinase reaction is initiated by the addition of ATP. The enzyme phosphorylates the substrate.
-
Detection: The extent of phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (e.g., Kinase-Glo®), which measure the amount of ATP remaining after the reaction.
-
Calculation of IC50: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound analog.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and evaluation of novel therapeutic agents.
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,6-dichloro-1,2,3-benzothiadiazole Efficacy Against Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective plant protection agents has led to the exploration of synthetic compounds that can induce a plant's own defense mechanisms. One such molecule, 5,6-dichloro-1,2,3-benzothiadiazole, a derivative of benzothiadiazole (BTH), has emerged as a potent activator of Systemic Acquired Resistance (SAR). This guide provides a comprehensive comparison of the efficacy of this benzothiadiazole derivative, using its commercial analogue acibenzolar-S-methyl (ASM) as a reference, against conventional commercial fungicides. The data presented is collated from various scientific studies to offer a clear perspective on its performance in controlling a range of plant pathogens.
Mechanism of Action: Inducing Systemic Acquired Resistance
Unlike traditional fungicides that directly target pathogens, this compound acts as a plant defense inducer. It mimics the natural signaling molecule, salicylic acid (SA), triggering a plant-wide defense response known as Systemic Acquired Resistance (SAR). This response leads to the expression of a battery of pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties, fortifying the plant against a broad spectrum of pathogens including fungi, bacteria, and viruses.[1][2] The activation of the SAR pathway provides long-lasting and broad-spectrum protection.
The simplified signaling pathway for SAR induction by benzothiadiazole is illustrated below.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from various field and greenhouse trials comparing the efficacy of Acibenzolar-S-methyl (ASM), a commercial benzothiadiazole, with commercial fungicides in controlling various plant diseases.
Table 1: Efficacy against Fungal Pathogens
| Crop | Pathogen | Treatment | Application Rate | Disease Reduction (%) | Reference |
| Tomato | Pythium lycopersici (Corky Root) | Acibenzolar-S-methyl | Not Specified | Effective in control | [3] |
| Tomato | Pythium lycopersici (Corky Root) | Azoxystrobin | Not Specified | 98 | [3] |
| Tomato | Pythium lycopersici (Corky Root) | Trifloxystrobin | Not Specified | Not as effective as Azoxystrobin | [3] |
| Eggplant | Verticillium dahliae (Verticillium Wilt) | Acibenzolar-S-methyl | Not Specified | Ineffective | [3] |
| Eggplant | Verticillium dahliae (Verticillium Wilt) | Azoxystrobin | Not Specified | 95 | [3] |
| Wheat | Leaf Rust & Powdery Mildew | Acibenzolar-S-methyl (15 g/ha) + Fungicide | Standard | Effective | [4] |
| Soybean | Foliar Diseases | Acibenzolar-S-methyl + Difenoconazole | Standard | Increased efficacy | [5] |
| Asian Pear | Venturia nashicola (Scab) | Acibenzolar-S-methyl | 400 mg a.i./l | 75.6 (spring-type), 81.8 (autumn-type) | [6] |
| Asian Pear | Venturia nashicola (Scab) | Iminoctadine-albesilate | 400 mg a.i./l | 73.3 (spring-type), 93.1 (autumn-type) | [6] |
Table 2: Efficacy against Bacterial Pathogens
| Crop | Pathogen | Treatment | Application Rate | Disease Control (%) | Reference |
| Tomato | Xanthomonas spp. (Bacterial Spot) | Acibenzolar-S-methyl (weekly, 75-200 µM) | 1.58 - 4.20 g a.i./ha | Significant | [7] |
| Tomato | Xanthomonas spp. (Bacterial Spot) | Copper-mancozeb | Standard | Comparable to ASM | [7] |
| Coffee | Pseudomonas syringae pv. garcae (Bacterial Blight) | Acibenzolar-S-methyl (2.5, 10, 20 g a.i. hL⁻¹) | Not Specified | 38 - 57 | [8] |
| Coffee | Pseudomonas syringae pv. garcae (Bacterial Blight) | Oxytetracycline + streptomycin, Kasugamycin, etc. | Standard | Similar to ASM | [8] |
Experimental Protocols
General Experimental Workflow
A typical workflow for evaluating the efficacy of plant protection products is outlined below.
Inoculation and Treatment Application
-
Pathogen Culture and Inoculum Preparation: Pathogens were cultured on appropriate media. For fungal pathogens, spore suspensions were prepared and adjusted to a specific concentration (e.g., 10⁵ spores/mL). For bacterial pathogens, bacterial suspensions were prepared and their concentration determined.
-
Inoculation: Plants were inoculated with the pathogen suspension through various methods, including spraying onto foliage until runoff, or soil drenching for root pathogens.
-
Treatment Application:
-
This compound (as ASM): Applied as a foliar spray or soil drench at concentrations ranging from 12.9 to 200 µM, depending on the study.[7] Applications were often made prior to or at the time of pathogen inoculation to allow for the induction of SAR.
-
Commercial Fungicides: Applied according to the manufacturer's recommended rates and timings. Common application methods included foliar sprays.
-
Disease Assessment and Data Analysis
-
Disease Severity: Disease severity was assessed visually at different time points after inoculation using a rating scale (e.g., 0-5 or 0-100% leaf area affected).
-
Disease Incidence: The percentage of infected plants or plant parts was calculated.
-
Data Analysis: The collected data were subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine significant differences between treatments.
Advantages and Limitations
Advantages of this compound:
-
Broad-spectrum activity: Effective against a wide range of fungal, bacterial, and viral pathogens.[2]
-
Novel mode of action: The risk of pathogens developing resistance is considered lower compared to conventional fungicides due to the activation of multiple defense genes.
-
Systemic and long-lasting protection: The induced resistance is systemic throughout the plant and can persist for an extended period.
Limitations:
-
Preventative action: It must be applied before or in the early stages of infection to be effective, as it does not have curative properties.
-
Potential for phytotoxicity: In some cases, high concentrations or frequent applications can lead to phytotoxic effects such as stunting or chlorosis.[3]
-
Efficacy variation: The level of induced resistance can vary depending on the plant species, cultivar, environmental conditions, and pathogen pressure.
Conclusion
This compound, represented by its commercial analogue acibenzolar-S-methyl, demonstrates significant potential as a plant protection agent. Its unique mode of action through the induction of Systemic Acquired Resistance offers a valuable tool for integrated pest management strategies, potentially reducing the reliance on conventional fungicides and mitigating the development of fungicide resistance. While its efficacy can be comparable to or, in some instances, surpass that of commercial fungicides, its application requires a preventative approach and careful consideration of potential phytotoxicity. Further research is warranted to optimize its use in various cropping systems and to fully elucidate the intricate molecular mechanisms underpinning its defense-inducing capabilities.
References
- 1. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR-Systemic Acquired Resistance | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchmap.jp [researchmap.jp]
- 7. Effect of Application Frequency and Reduced Rates of Acibenzolar-S-Methyl on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cfn-fungicides.ucr.edu [cfn-fungicides.ucr.edu]
Dichlorobenzothiadiazoles: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzothiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of dichloro-substituents on the benzene ring of this heterocyclic system significantly influences its physicochemical properties and, consequently, its pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dichlorobenzothiadiazole derivatives, focusing on their antimicrobial and anticancer activities. The information presented is based on available experimental data for dichlorinated benzothiadiazines and related benzothiazole analogs.
Antimicrobial Activity of Dichlorobenzothiadiazine Derivatives
Research into the antimicrobial properties of dichlorinated benzothiadiazine derivatives has revealed specific structure-activity relationships, particularly for 5,7-dichloro-3-alkylmercapto-1,2,4-benzothiadiazine-1,1-dioxides. These compounds have demonstrated notable activity against Gram-positive bacteria, especially Staphylococcus species, while showing limited efficacy against Gram-negative bacteria and yeasts.
The key SAR observations for this class of compounds are summarized below:
-
Influence of Alkyl Chain Length: The antimicrobial potency is modulated by the length of the alkyl chain at the 3-position. This suggests that the lipophilicity and steric bulk of this substituent are critical for interaction with the bacterial target.
-
Impact of Benzene Ring Substitution: The nature and position of substituents on the benzene ring are crucial determinants of activity. The 5,7-dichloro substitution pattern appears to be favorable for activity against Gram-positive bacteria.
Quantitative Antimicrobial Data
While the seminal study on 5,7-dichloro-3-alkylmercapto-1,2,4-benzothiadiazine-1,1-dioxides provides a qualitative SAR, specific minimum inhibitory concentration (MIC) values were not detailed in the readily accessible literature. To provide a quantitative comparison, Table 1 includes MIC data for related chlorinated benzothiazole derivatives, which can serve as a proxy for understanding the potential potency of dichlorinated analogs.
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| TCC Analog 2bF | 1-(benzothiazol-2-yl)-3-(3,4-dichlorophenyl)urea | S. aureus | 8 | [1] |
| TCC Analog 2eC | 1-(6-chlorobenzothiazol-2-yl)-3-(4-chlorophenyl)urea | S. aureus | 8 | [1] |
| Triclocarban (TCC) | 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea | S. aureus | 16 | [1] |
Table 1: Comparative Minimum Inhibitory Concentration (MIC) values of chlorinated benzothiazole and diarylurea derivatives against Staphylococcus aureus.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the compounds listed in Table 1 was determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A suspension of the test organism (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity of Dichlorinated Benzothiazole Analogs
Direct SAR studies on dichlorobenzothiadiazoles as anticancer agents are limited. However, research on benzothiazole derivatives bearing dichlorophenyl substituents provides valuable insights into the structural requirements for cytotoxic activity. A notable example is 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, which has demonstrated significant in vivo tumor growth inhibition.
The general SAR for anticancer benzothiazole derivatives highlights the importance of:
-
Substitution at the 2-position: The nature of the substituent at this position is critical for activity.
-
Substitution on the Benzene Ring: Electron-withdrawing groups, such as chlorine, on the benzothiazole ring or on appended phenyl rings can enhance cytotoxic potency.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50) of representative benzothiazole derivatives with chloro-substituents against various human cancer cell lines.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Compound 11a | 2-((4-chlorobenzyl)amino)benzothiazole | Caco-2 (Colon) | 26.9 | [2] |
| Fluorinated Benzothiazole 15 | 6-fluoro-2-(substituted)benzothiazole | THP-1 (Leukemia) | 0.9 - 1.0 | [2] |
| Compound 16 | Bis(benzothiazole) derivative | A-549 (Lung) | Potent | [3] |
| Compound 16 | Bis(benzothiazole) derivative | HeLa (Cervical) | Potent | [3] |
Table 2: Comparative IC50 values of chlorinated and fluorinated benzothiazole derivatives against human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Key SAR factors for dichlorobenzothiadiazole activity.
Conclusion
The dichlorobenzothiadiazole scaffold holds promise for the development of novel therapeutic agents. The available data, primarily from dichlorinated benzothiadiazines and related benzothiazoles, indicates that the position of the chlorine atoms, in combination with the nature of substituents at other positions, plays a critical role in defining the biological activity. For antimicrobial applications, the 5,7-dichloro substitution pattern on a benzothiadiazine core is a key feature for activity against Gram-positive bacteria, with the substituent at the 3-position providing an avenue for potency modulation. In the context of anticancer activity, dichlorination, particularly on appended phenyl rings of a benzothiazole core, can contribute to enhanced cytotoxicity. Further quantitative studies on a broader range of dichlorobenzothiadiazole isomers and analogs are warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships for this important class of compounds.
References
A Comparative Guide to Benzothiadiazole-Induced Resistance and Fungicide Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the plant defense inducer Acibenzolar-S-methyl (ASM), a representative benzothiadiazole, and conventional fungicides, with a focus on the context of fungicide resistance. Unlike traditional fungicides that directly target pathogens, ASM activates Systemic Acquired Resistance (SAR) in plants, a mechanism that offers a unique approach to disease management, particularly in scenarios where pathogen resistance to conventional chemicals is a concern.
Performance Comparison: Acibenzolar-S-methyl vs. Conventional Fungicides
Benzothiadiazoles such as Acibenzolar-S-methyl (ASM) do not exhibit direct fungicidal activity. Instead, they trigger the plant's innate immune system, leading to broad-spectrum resistance. This indirect mode of action is a key advantage in managing fungicide-resistant pathogen populations.[1] Since ASM does not target specific metabolic pathways within the pathogen, the development of resistance to ASM is considered to have a very low risk.[1][2]
The following tables summarize the efficacy of ASM in controlling various plant pathogens, including those known to develop resistance to other fungicide classes. It is important to note that direct comparative studies testing ASM on verified fungicide-sensitive versus fungicide-resistant strains of the same pathogen are not extensively available in the public domain. The data presented is compiled from various studies demonstrating ASM's general efficacy.
Table 1: Efficacy of Acibenzolar-S-methyl (ASM) Against Various Plant Pathogens
| Pathogen | Host Plant | Disease | Efficacy of ASM (% Disease Reduction or other metric) | Reference |
| Venturia nashicola | Japanese Pear | Scab | 83.3% on fruit, 76.6% on fruit clusters | [2] |
| Botrytis cinerea | Table Grapes | Gray Mold | Up to 85% reduction in incidence | |
| Peronospora belbahrii | Basil | Downy Mildew | 93.8% reduction in disease severity (at 50 mg/L) | [3] |
| Viral Pathogens (WMV, CABYV, ZYMV) | Zucchini | Viral Infections | Significant reduction in Disease Severity Index | [4] |
| Powdery Mildew | Zucchini | Powdery Mildew | Significant reduction in infection level | [4] |
Table 2: In Vitro Inhibitory Effects of Acibenzolar-S-methyl (ASM) on Botrytis cinerea
While ASM's primary mode of action is inducing host resistance, some studies have reported direct, albeit less potent, in vitro effects on certain pathogens.
| Parameter | Value | Reference |
| EC50 (Effective Concentration for 50% inhibition of radial growth) | 3.44 mg/mL | [5] |
| Minimum Inhibitory Concentration (MIC) | 3% (w/v) |
Table 3: Comparison of Benzothiadiazoles (SAR Inducers) and Conventional Fungicide Classes Prone to Resistance
| Feature | Benzothiadiazoles (e.g., Acibenzolar-S-methyl) | Conventional Fungicides (e.g., Benzimidazoles, Strobilurins) |
| Mode of Action | Indirect: Induces Systemic Acquired Resistance (SAR) in the host plant. | Direct: Targets specific biochemical pathways in the pathogen (e.g., tubulin polymerization, respiration). |
| Target | Host plant's defense signaling pathways. | Pathogen's cellular machinery. |
| Spectrum of Activity | Broad-spectrum against fungi, bacteria, and viruses. | Varies by class, often broad-spectrum against fungi. |
| Risk of Resistance Development | Very Low. The pathogen is not directly targeted. | High for single-site mode of action fungicides. |
| Cross-Resistance Potential | Not applicable in the traditional sense. Effective against pathogens resistant to other fungicides. | High within the same chemical group (e.g., resistance to one benzimidazole often confers resistance to others).[6] |
| Curative Activity | Primarily preventative; less effective on established infections.[1] | Varies; some have curative properties. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of both induced resistance and fungicide cross-resistance.
Protocol 1: Assessment of Systemic Acquired Resistance (SAR) Induced by Benzothiadiazoles
This protocol is adapted from established methods for quantifying SAR in model plants like Arabidopsis thaliana and can be modified for other crop species.
Objective: To determine if pretreatment with a benzothiadiazole compound enhances the plant's resistance to a subsequent pathogen challenge.
Materials:
-
Test plants (e.g., Arabidopsis thaliana, tomato, tobacco) grown under controlled conditions.
-
Benzothiadiazole solution (e.g., Acibenzolar-S-methyl) at various concentrations.
-
Mock solution (control).
-
Pathogen suspension (e.g., Pseudomonas syringae, Botrytis cinerea) at a known concentration.
-
Sterile water, syringes without needles, leaf punch, and appropriate growth media for pathogen quantification.
Procedure:
-
Primary Treatment: Apply the benzothiadiazole solution to lower leaves of the test plants. A common method is infiltration using a needleless syringe. Treat control plants with the mock solution.
-
Induction Period: Allow a period of 2-3 days for the systemic signal to travel from the treated leaves to the systemic (upper) leaves.
-
Pathogen Challenge: Inoculate the upper, untreated leaves with the pathogen suspension.
-
Incubation: Keep the plants in a high-humidity environment to facilitate infection.
-
Disease Assessment: After a set incubation period (e.g., 3-5 days), assess disease severity. This can be done by:
-
Visual scoring: Rating disease symptoms on a standardized scale.
-
Pathogen quantification: Excising leaf discs from the challenged area, homogenizing them, and plating serial dilutions to count colony-forming units (CFUs) for bacteria or determining spore production for fungi.
-
-
Data Analysis: Compare the disease severity or pathogen population in benzothiadiazole-treated plants with the mock-treated control plants. A statistically significant reduction in disease indicates the induction of SAR.
Protocol 2: Fungicide Cross-Resistance Bioassay
This protocol outlines a method to determine if a pathogen isolate resistant to one fungicide shows resistance to other fungicides.
Objective: To assess the cross-resistance profile of a fungicide-resistant pathogen isolate.
Materials:
-
Fungicide-sensitive (wild-type) and fungicide-resistant pathogen isolates.
-
A range of fungicides from different chemical classes.
-
Appropriate culture medium (e.g., Potato Dextrose Agar - PDA) for the test pathogen.
-
Sterile petri dishes, micropipettes, and a spectrophotometer or hemocytometer for spore quantification.
Procedure:
-
Media Preparation: Prepare the culture medium and amend it with a series of concentrations for each test fungicide. Include a control medium without any fungicide.
-
Inoculation:
-
For mycelial growth assays: Place a small agar plug containing actively growing mycelium of the test isolate in the center of each fungicide-amended and control plate.
-
For spore germination assays: Spread a known concentration of spores onto the surface of the agar plates.
-
-
Incubation: Incubate the plates under optimal conditions for pathogen growth.
-
Data Collection:
-
Mycelial growth: Measure the colony diameter at regular intervals.
-
Spore germination: After a suitable incubation period, count the number of germinated and non-germinated spores under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition or germination inhibition for each fungicide concentration relative to the control.
-
Determine the EC50 value (the concentration of fungicide that inhibits 50% of growth or germination) for each fungicide and each isolate.
-
Cross-resistance is indicated if an isolate with a high EC50 for one fungicide also shows a significantly higher EC50 for another fungicide compared to the sensitive isolate.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR).
Caption: Experimental workflows for assessing SAR and fungicide cross-resistance.
References
- 1. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 2. researchmap.jp [researchmap.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sensitivity of Botrytis cinerea to chitosan and acibenzolar-S-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Environmental Impact of 5,6-dichloro-1,2,3-benzothiadiazole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical compounds is a critical aspect of responsible innovation. This guide provides a comparative environmental impact assessment of 5,6-dichloro-1,2,3-benzothiadiazole and its potential alternatives, offering supporting experimental data and detailed methodologies to inform research and development decisions.
While specific environmental data for this compound is scarce in publicly available literature, this guide focuses on a comparative analysis with structurally related compounds that serve similar functions as plant activators or fungicides. The primary alternatives discussed are Acibenzolar-S-methyl, Isotianil, and Probenazole. These compounds, like the target molecule, are known to induce Systemic Acquired Resistance (SAR) in plants, a natural defense mechanism against a broad spectrum of pathogens.
Comparative Environmental Impact Data
The following tables summarize the available quantitative data on the environmental fate and ecotoxicity of this compound and its alternatives. Due to the limited data on the target compound, the comparison primarily focuses on the alternatives.
Table 1: Environmental Fate of this compound and Alternatives
| Compound | Soil Half-Life (DT50) | Water Solubility | Reference |
| This compound | Data not available | Data not available | |
| Acibenzolar-S-methyl | 0.03 - 2.1 days (rapid degradation of parent compound)[1][2] | 7.7 mg/L (20 °C)[3] | [1][2][3] |
| Isotianil | Field: 7 - 13 days; Lab (20°C): 75 days[4][5] | Data not available | [4][5] |
| Probenazole | 4.7 days | Data not available | [6] |
Table 2: Ecotoxicity of this compound and Alternatives
| Compound | Organism | Endpoint | Value (mg/L) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Acibenzolar-S-methyl | Fish (species not specified) | Acute LC50 | Moderately toxic[7] | [7] |
| Daphnia magna | Acute EC50 | Moderately toxic[7] | [7] | |
| Birds, Honeybees, Earthworms | Acute toxicity | Moderately toxic[7] | [7] | |
| Isotianil | Daphnia magna | Acute EC50 (for degradate aminobenzonitrile) | Moderately toxic[8] | [8] |
| Probenazole | Aquatic life | Acute toxicity | Toxic[9] | [9] |
Experimental Protocols
To ensure the reproducibility and standardization of environmental impact assessments, the following are detailed methodologies for key experiments based on internationally recognized guidelines.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
Methodology:
-
Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow trout) is selected.
-
Exposure: Fish are exposed to a series of concentrations of the test substance in water under controlled conditions (temperature, light, dissolved oxygen). A control group is maintained in clean water.
-
Duration: The exposure period is 96 hours.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.[10][11][12][13]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period.
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in a defined medium. A control group is also maintained.
-
Duration: The test duration is 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[14][15][16][17][18]
-
Data Analysis: The EC50 value at 48 hours is calculated.
OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Samples: Well-characterized soil samples are treated with the test substance.
-
Incubation: The treated soil is incubated in the dark under controlled temperature and moisture conditions. For anaerobic testing, the soil is flooded and purged with an inert gas.
-
Sampling: Soil samples are taken at various time intervals.
-
Analysis: The concentration of the parent compound and its transformation products are determined using appropriate analytical methods (e.g., chromatography).
-
Data Analysis: The degradation half-life (DT50) of the test substance is calculated.[19][20][21][22][23]
Visualizing the Mode of Action: Systemic Acquired Resistance (SAR)
The alternatives to this compound primarily function by inducing Systemic Acquired Resistance (SAR) in plants. This is a signaling pathway that activates a plant's own defense mechanisms. The diagram below illustrates a simplified representation of this pathway.
Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR) induced by benzothiadiazole derivatives.
This guide provides a foundational understanding of the environmental considerations for this compound and its alternatives. The provided data and protocols can serve as a valuable resource for researchers in making informed decisions and designing further experimental investigations. The lack of data on the target compound highlights a critical knowledge gap and underscores the importance of comprehensive environmental assessment for all novel chemical entities.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 4. Isotianil (Ref: BYF1047) [sitem.herts.ac.uk]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. Residues and dynamics of probenazole in rice field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]
- 8. Degradation of Isotianil in Water and Soil: Kinetics, Degradation Pathways, Mechanisms, and Ecotoxicity Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probenazole | C10H9NO3S | CID 91587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. oecd.org [oecd.org]
- 12. eurofins.com.au [eurofins.com.au]
- 13. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 14. oecd.org [oecd.org]
- 15. fera.co.uk [fera.co.uk]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 18. fera.co.uk [fera.co.uk]
- 19. oecd.org [oecd.org]
- 20. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
A Comparative Guide to 5,6-Dichloro-2,1,3-Benzothiadiazole and its Alternatives in Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical tools is paramount for experimental success. This guide provides a comparative analysis of 5,6-dichloro-2,1,3-benzothiadiazole and its analogues, focusing on their applications in organic solar cells and as fluorescent probes. The information is compiled from peer-reviewed studies to ensure a data-driven comparison.
At a Glance: Performance Comparison
The following tables summarize the key performance metrics of 5,6-dichloro-2,1,3-benzothiadiazole derivatives and their common alternatives in different applications.
Organic Solar Cell Performance
| Compound/Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| PBDTT-DPP-DClBT | 6.54 | 0.72 | 13.23 | 0.69 | |
| PBDTT-DPP-BT | 5.86 | 0.68 | 12.54 | 0.69 | |
| PTB7-Th:PC71BM | 9.2 | 0.74 | 17.5 | 0.71 |
Note: PBDTT-DPP-DClBT contains a chlorinated benzothiadiazole unit, while PBDTT-DPP-BT is its non-chlorinated counterpart. PTB7-Th is a widely used, high-performing polymer in organic solar cells.
Fluorescent Probe Properties
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |
| 4,7-bis(2-thienyl)-5,6-dichlorobenzothiadiazole | 450 | 550 | Not Reported | Organic Electronics | |
| Dansyl Chloride | 330-350 | 510-540 | 0.55 (in ethanol) | Protein Labeling | |
| Fluorescein | 494 | 521 | 0.95 (in 0.1 M NaOH) | Cell Staining |
In-Depth Analysis: Experimental Data and Protocols
Organic Solar Cells: The Impact of Chlorination
The introduction of chlorine atoms to the benzothiadiazole (BTD) core in donor-acceptor copolymers has been shown to significantly influence the performance of organic solar cells (OSCs). A comparative study of two polymers, PBDTT-DPP-DClBT (with chlorinated BTD) and PBDTT-DPP-BT (with non-chlorinated BTD), revealed that chlorination leads to a notable improvement in power conversion efficiency (PCE).
The enhanced performance of the chlorinated polymer can be attributed to a deeper Highest Occupied Molecular Orbital (HOMO) level, which leads to a higher open-circuit voltage (Voc). Additionally, the chlorinated polymer exhibits stronger intermolecular interactions, facilitating better charge transport and a higher short-circuit current (Jsc).
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: A blend of the donor polymer (e.g., PBDTT-DPP-DClBT) and a fullerene acceptor (e.g., PC71BM) in a suitable solvent (e.g., chlorobenzene with a solvent additive) is spin-coated on top of the PEDOT:PSS layer. The film is then annealed to optimize morphology.
-
Cathode Deposition: A layer of calcium followed by a layer of aluminum is thermally evaporated on top of the active layer through a shadow mask to define the device area.
-
Device Characterization: The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G illumination (100 mW/cm²).
Safety Operating Guide
Proper Disposal of 5,6-Dichloro-1,2,3-benzothiadiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 5,6-dichloro-1,2,3-benzothiadiazole, ensuring the safety of laboratory personnel and the protection of our environment. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to minimize risks associated with this chemical.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with care. Based on information for structurally similar compounds, this chemical should be managed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1]
Waste Classification
Waste containing this compound must be treated as hazardous chemical waste. This classification necessitates a specific disposal route and prohibits disposal via standard laboratory drains or as general waste.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[2][3] These services are equipped to handle and process hazardous chemical waste in accordance with all relevant regulations.
Operational Steps:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams.
-
Containment: Place the waste in a clearly labeled, sealed, and non-reactive container. The container must be in good condition and compatible with the chemical.
-
Labeling: The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
Storage: Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup. Provide them with a full inventory of the waste.
Quantitative Data Summary
| Parameter | Guideline | Source Analogy |
| Exposure Limits | No specific limits established; handle with high caution. | General practice for novel/untested compounds |
| pH | Not Available | - |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Key Experimental Protocols
As this document focuses on disposal, no experimental protocols are cited. The primary "protocol" is the safe handling and disposal procedure outlined above. The recommended disposal method, based on data for analogous compounds, is high-temperature incineration with flue gas scrubbing, which should be carried out by a licensed facility.[2]
It is imperative to always consult your institution's specific safety and disposal guidelines and to adhere to all local, state, and federal regulations. The information provided here is intended as a general guide and may need to be adapted to your specific circumstances.
References
Essential Safety and Operational Guide for 5,6-Dichloro-1,2,3-benzothiadiazole
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 5,6-Dichloro-1,2,3-benzothiadiazole. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Hazard Assessment and Safety Recommendations
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled, and may cause serious eye and skin irritation.[1][2][3][4] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
| Hazard Classification (Anticipated) | GHS Category (Based on Analogs) | Precautionary Statement Codes (Recommended) |
| Acute Oral Toxicity | Category 4 | P264, P270, P301+P312 |
| Acute Dermal Toxicity | Category 4 | P280, P302+P352, P312 |
| Acute Inhalation Toxicity | Category 4 | P261, P271, P304+P340, P312 |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | Category 2A | P264, P280, P305+P351+P338, P337+P313 |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential to minimize exposure. The selection process should follow a clear workflow to ensure all potential hazards are addressed.
Figure 1. PPE Selection Workflow for Handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection : Always wear chemical safety goggles that conform to EU EN166 or OSHA 29 CFR 1910.133 standards.[1] For procedures with a significant splash hazard, a face shield should be worn in addition to goggles.
-
Skin Protection :
-
Gloves : Handle with impervious gloves. Since specific permeation data for this compound is unavailable, select gloves based on resistance to chlorinated aromatic compounds. Nitrile or neoprene gloves are generally recommended for laboratory use. Always inspect gloves before use and change them immediately if contaminated.[5]
-
Clothing : A standard laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashes, wear chemical-resistant clothing or an apron.[1]
-
-
Respiratory Protection : All handling of the solid or solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or in case of a large spill, use a NIOSH/MSHA or European Standard EN 136 approved respirator with appropriate cartridges.
Operational and Disposal Plans
Handling Protocol:
-
Preparation : Ensure a chemical fume hood is operational. Designate a specific area for handling the compound. Ensure safety shower and eyewash stations are accessible.[6]
-
Personal Protective Equipment : Don all required PPE as outlined in the section above.
-
Handling : Avoid generating dust.[5] If weighing the solid, do so in the fume hood. Avoid contact with skin, eyes, and clothing.[5][6] Do not eat, drink, or smoke in the handling area.[3]
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.[1][3] Clean the work area and decontaminate any equipment used.
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][5]
Disposal Plan: Chemical waste must be managed according to institutional and local regulations. Waste is generally classified as hazardous.[2]
Figure 2. Disposal Plan for this compound Waste.
Step-by-Step Disposal Procedure:
-
Waste Collection : Collect surplus and non-recyclable solutions and solids in a designated, compatible hazardous waste container.[5]
-
Container Labeling : Clearly label the waste container with "HAZARDOUS WASTE" and list all chemical constituents, including this compound and any solvents, with their approximate concentrations.
-
Storage : Keep waste containers tightly closed except when adding waste. Store them in a designated Satellite Accumulation Area that is under the control of laboratory personnel.
-
Disposal : Dispose of the material through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5][6] Do not dispose of it down the drain or in regular trash.[5]
-
Contaminated Packaging : Dispose of contaminated packaging and labware (e.g., gloves, weighing paper) as hazardous waste in the same manner as the unused product.[5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
